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  • Product: (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride
  • CAS: 608515-41-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on (4-(1H-Pyrazol-1-yl)phenyl)methanamine Hydrochloride: Structural Analysis, Synthesis, and Application in Drug Discovery

Executive Summary As a Senior Application Scientist, I frequently encounter the need for highly specific, bifunctional building blocks in the design of targeted therapeutics. (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for highly specific, bifunctional building blocks in the design of targeted therapeutics. (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride (CAS: 1107632-13-2)[1] is a premier example of such a scaffold. It seamlessly integrates a rigid phenyl spacer, a hydrogen-bond-accepting pyrazole moiety, and a versatile primary amine. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, a self-validating synthetic methodology, and its strategic application in medicinal chemistry, particularly in the development of kinase inhibitors.

Physicochemical Profiling & Structural Elucidation

Understanding the fundamental properties of a building block is the first step in rational drug design. The hydrochloride salt form is specifically utilized to enhance shelf-life, prevent atmospheric oxidation of the primary amine, and improve aqueous solubility during biological assay preparation.

Quantitative Data Summary
PropertyValue
Chemical Name (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride
Target CAS Number 1107632-13-2[1]
Free Base CAS Number 368870-03-5
Intermediate CAS Number 25699-83-6 (4-(1H-pyrazol-1-yl)benzonitrile)[2]
Molecular Formula C10H12ClN3
Molar Mass (Salt) 209.67 g/mol
Molar Mass (Free Base) 173.21 g/mol
Structural Logic

The molecule is strategically divided into three pharmacophoric regions. The pyrazole ring acts as a dipole modulator and hydrogen bond acceptor. The central phenyl ring provides a hydrophobic core capable of π−π stacking interactions within receptor pockets. Finally, the methanamine group serves as a primary synthetic handle (for amidation, reductive amination, or urea formation) and acts as a hydrogen bond donor or salt bridge participant in its protonated state.

Pharmacophore PZ 1H-Pyrazole Ring (H-Bond Acceptor / Dipole) PH Phenyl Spacer (Pi-Pi Stacking / Hydrophobic) PZ->PH C-N Bond MA Methanamine Hydrochloride (Salt Bridge / H-Bond Donor) PH->MA C-C Bond

Figure 1: Pharmacophore logic mapping of the compound.

Synthetic Methodology & Scale-up Protocols

To ensure reproducibility and high yield, the synthesis of (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride is executed via a robust three-step pathway. The protocol below is designed as a self-validating system , ensuring that intermediate quality is confirmed before proceeding to the next step.

Synthesis SM1 4-Fluorobenzonitrile + Pyrazole Step1 SNAr Reaction (K2CO3, DMF) SM1->Step1 Int1 Intermediate Nitrile CAS: 25699-83-6 Step1->Int1 Step2 Reduction (LiAlH4, THF) Int1->Step2 Int2 Free Base Amine CAS: 368870-03-5 Step2->Int2 Step3 Salt Formation (HCl in Ether) Int2->Step3 Prod Target HCl Salt CAS: 1107632-13-2 Step3->Prod

Figure 2: Three-step synthetic workflow for the target hydrochloride salt.

Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • Causality: 4-fluorobenzonitrile is selected because the para-cyano group is strongly electron-withdrawing, highly activating the fluorine leaving group for SNAr. Potassium carbonate (K₂CO₃) is utilized as a mild base to deprotonate the pyrazole, significantly enhancing its nucleophilicity. N,N-Dimethylformamide (DMF) provides a polar aprotic environment that stabilizes the anionic transition state without overly solvating the nucleophile.

  • Protocol:

    • Charge a dry, nitrogen-purged round-bottom flask with 4-fluorobenzonitrile (1.0 eq) and pyrazole (1.1 eq).

    • Add anhydrous DMF (10 mL/g of substrate) followed by anhydrous K₂CO₃ (2.0 eq).

    • Heat the suspension to 100-120°C for 12 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) solvent system. The complete consumption of the 4-fluorobenzonitrile spot ( Rf​≈0.6 ) and the appearance of a new, highly UV-active spot ( Rf​≈0.3 ) confirms the successful formation of 4-(1H-pyrazol-1-yl)benzonitrile[2].

    • Quench the reaction by pouring it into ice water to precipitate the product. Filter, wash thoroughly with distilled water, and dry under high vacuum.

Step 2: Nitrile Reduction
  • Causality: The nitrile group must be cleanly reduced to a primary amine without cleaving the newly formed pyrazole-phenyl C-N bond. Lithium Aluminum Hydride (LiAlH₄) is chosen for laboratory-scale synthesis due to its robust and rapid reduction of nitriles directly to primary amines.

  • Protocol:

    • Suspend LiAlH₄ (2.0 eq) in anhydrous Tetrahydrofuran (THF) at 0°C under an argon atmosphere.

    • Dropwise add a solution of 4-(1H-pyrazol-1-yl)benzonitrile in THF to control the exothermic reaction.

    • Reflux the mixture for 4 hours.

    • Self-Validation: Perform a strict Fieser workup ( x g H₂O, x g 15% NaOH, 3x g H₂O) to safely quench unreacted LiAlH₄ and precipitate granular aluminum salts. The clear organic supernatant will contain the free base amine. If the salts are gelatinous, the quench was improperly executed, trapping the product.

    • Extract the organic layer, dry over Na₂SO₄, and concentrate in vacuo to yield the free base (4-(1H-Pyrazol-1-yl)phenyl)methanamine.

Step 3: Hydrochloride Salt Formation
  • Causality: The free base amine is an oil that is susceptible to atmospheric oxidation and degradation. Converting it to the hydrochloride salt yields a highly stable, crystalline solid with a vastly extended shelf life and optimal stoichiometry for downstream coupling reactions.

  • Protocol:

    • Dissolve the free base amine in anhydrous diethyl ether or 1,4-dioxane.

    • Bubble dry HCl gas through the solution, or add a stoichiometric amount of 4M HCl in dioxane at 0°C.

    • Self-Validation: The immediate precipitation of a pristine white solid indicates successful salt formation. The supernatant should be checked via TLC (ninhydrin stain) to ensure no free amine remains.

    • Filter the precipitate, wash with cold anhydrous ether, and dry under high vacuum to afford the final (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride[1].

Applications in Medicinal Chemistry & Drug Development

In modern drug discovery, the (4-(1H-Pyrazol-1-yl)phenyl)methanamine scaffold is frequently deployed in the "ligand-first" design of kinase inhibitors, such as those targeting JNK2/3[3]. The primary amine is typically coupled with an electrophilic warhead or a heterocyclic core (e.g., pyrimidine or quinazoline).

Once assembled into a lead compound, the pyrazole moiety is directed toward the solvent-exposed region or the hinge region of the kinase, forming critical hydrogen bonds with the protein backbone (e.g., Met149 in JNK3)[3]. The phenyl ring occupies the hydrophobic pocket (HR-I or HR-II), locking the molecule into an active conformation.

Pathway BB Building Block 1107632-13-2 Drug Lead Compound (e.g., Kinase Inhibitor) BB->Drug Scaffold Assembly Target Target Protein (e.g., JNK2/3) Drug->Target ATP-pocket Binding Effect Downstream Effect (Pathway Modulation) Target->Effect Kinase Inhibition

Figure 3: Integration of the building block into a kinase inhibitor signaling pathway.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized or procured building block, rigorous analytical validation is required. A self-validating QC protocol must confirm both structural identity and purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The compound must exhibit a dominant [M+H]+ peak at 174.1 m/z , corresponding to the ionization of the free base. The absence of a peak at 170 m/z confirms complete reduction of the nitrile intermediate.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyrazole Protons: Three distinct signals in the aromatic region ( δ ~8.5, 7.8, 6.6 ppm) integrating to 1H each.

    • Phenyl Protons: An AB quartet ( δ ~7.9, 7.6 ppm) integrating to 4H, indicative of the para-substituted benzene ring.

    • Aliphatic Protons: A singlet ( δ ~4.1 ppm) integrating to 2H for the benzylic CH₂ group.

    • Ammonium Protons: A broad singlet ( δ ~8.5 ppm) integrating to 3H, confirming the presence of the protonated amine ( −NH3+​ ).

References[1] Title: Chemical Compounds with Amine Functional Group. Source: Huateng Pharma. URL: https://huatengsci.com[2] Title: CAS 368870-03-5. Source: Sigma-Aldrich. URL: https://www.sigmaaldrich.com[3] Title: CAS 25699-83-6: 4-(1H-Pyrazol-3-yl)benzonitrile. Source: CymitQuimica. URL: https://cymitquimica.com[4] Title: A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors. Source: ACS Publications. URL:https://pubs.acs.org

Sources

Exploratory

In-Depth Technical Guide: Physical and Chemical Properties of (4-(1H-Pyrazol-1-yl)phenyl)methanamine Hydrochloride

Executive Summary (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride (CAS: 1107632-13-2) is a highly versatile bifunctional building block extensively utilized in Fragment-Based Drug Discovery (FBDD) and complex organi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride (CAS: 1107632-13-2) is a highly versatile bifunctional building block extensively utilized in Fragment-Based Drug Discovery (FBDD) and complex organic synthesis [1, 2]. Structurally, it combines an electron-rich pyrazole ring system with a primary benzylamine moiety, presented as a stable hydrochloride salt. This guide provides an authoritative breakdown of its physicochemical properties, synthetic causality, analytical validation, and laboratory handling protocols designed for senior researchers and drug development professionals.

Structural and Physicochemical Profiling

The physical state and reactivity of this compound are heavily dictated by its formulation as a hydrochloride salt. The protonation of the primary amine fundamentally alters its solubility profile, making it highly compatible with aqueous biological assays and polar organic reactions.

Comparative Property Matrix

The following table synthesizes the quantitative data, contrasting the freebase form with the hydrochloride salt to inform solvent selection and reaction conditions [1, 3, 4].

PropertyFreebase (CAS 368870-03-5)Hydrochloride Salt (CAS 1107632-13-2)
Molecular Formula C₁₀H₁₁N₃C₁₀H₁₂ClN₃
Molecular Weight 173.21 g/mol 209.67 g/mol
Appearance Off-white to yellow solidWhite to off-white crystalline powder
Melting Point 94–95 °C>150 °C (Decomposes)
pKa (Predicted) 8.89 ± 0.10 (Amine conjugate acid)N/A (Pre-protonated salt)
LogP / Lipophilicity Moderately lipophilicHighly hydrophilic (LogS ≈ -1.57)
Optimal Solubility DCM, Ethyl Acetate, ChloroformWater, DMSO, Methanol, DMF

Expert Insight: The predicted pKa of ~8.89 indicates that in physiological conditions (pH 7.4), the compound exists predominantly in its ionized (protonated) state. When using this compound in synthetic coupling reactions (e.g., amide bond formation), a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) must be added in stoichiometric excess to liberate the free amine.

Mechanistic Synthesis and Salt Formation

The synthesis of (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride is typically achieved via the reduction of 4-(1H-pyrazol-1-yl)benzonitrile.

The Causality of Reagent Selection

Nitriles are notoriously resistant to clean reduction. While catalytic hydrogenation (e.g., Pd/C or Raney Nickel) is a standard approach, it risks partial reduction of the aromatic pyrazole ring or hydrogenolysis of the C-N bond. To circumvent this, Borane-Tetrahydrofuran (BH₃-THF) is utilized[1]. Borane is a highly chemoselective electrophilic reducing agent that coordinates strongly with the nitrile nitrogen, facilitating hydride transfer.

However, this reduction yields a highly stable amine-borane complex ( R−NH2​⋅BH3​ ). A standard aqueous workup is insufficient to break this bond. Therefore, a robust quench using 6N Hydrochloric Acid (HCl) under reflux is mandatory. This step serves a dual purpose: it hydrolyzes the B-N bond to liberate the amine, and it immediately traps the basic amine as the highly crystalline hydrochloride salt, preventing oxidative degradation [1].

Synthetic Workflow Diagram

Synthesis A 4-(1H-pyrazol-1-yl) benzonitrile B Borane-THF Reduction (Reflux) A->B BH3-THF C Intermediate Amine-Borane Complex B->C 16 hours D 6N HCl Quench (Reflux) C->D MeOH, then HCl E (4-(1H-Pyrazol-1-yl)phenyl) methanamine HCl D->E Isolation & Crystallization

Figure 1: Chemoselective reduction of the nitrile precursor and subsequent hydrochloride salt trapping.

Step-by-Step Protocol: Reduction & Salt Isolation
  • Initiation: Dissolve 4-(1H-pyrazol-1-yl)benzonitrile (1.0 eq) in anhydrous THF under an inert Argon atmosphere.

  • Reduction: Dropwise, add 1M BH₃-THF complex (approx. 10.0 eq) at 0 °C. Gradually warm to room temperature, then heat to reflux for 16 hours.

  • Quenching: Cool the reaction to 0 °C. Carefully add Methanol to quench unreacted borane (Caution: H2​ gas evolution). Concentrate the mixture under reduced pressure.

  • Hydrolysis & Salt Formation: Suspend the residue in 6N HCl and heat to reflux for 3 hours to cleave the amine-borane complex.

  • Isolation: Concentrate the acidic solution. The resulting solid is triturated with cold diethyl ether to remove non-polar impurities, yielding the pure hydrochloride salt.

Analytical Characterization: A Self-Validating Protocol

To ensure the trustworthiness of the synthesized batch, the analytical protocol must validate both the structural integrity of the pyrazole ring and the complete removal of the borane complex.

NMR & LC-MS Validation System
  • Mass Spectrometry (ESI-LC/MS): Because the compound is a salt, positive mode Electrospray Ionization (ESI+) will detect the freebase molecular ion. You must observe the [M+H]+ peak at m/z 174.1 . The absence of peaks at m/z 188 indicates complete cleavage of the borane complex.

  • ¹H-NMR (DMSO-d₆, 400 MHz): The use of DMSO-d₆ is critical for salt solubility.

    • Diagnostic Peak 1: A broad singlet integrating to 3 protons at ~8.30–8.60 ppm corresponds to the −NH3+​ group. If this peak integrates to 2 protons and shifts upfield, the salt has prematurely freebased.

    • Diagnostic Peak 2: The benzylic −CH2​− protons will appear as a doublet or broad singlet at ~4.10 ppm . This is distinctly shifted downfield compared to the freebase (~3.90 ppm in CDCl3​ ) due to the strong electron-withdrawing effect of the adjacent protonated amine[1].

Application in Fragment-Based Drug Discovery (FBDD)

(4-(1H-Pyrazol-1-yl)phenyl)methanamine is highly prized in FBDD [2]. The pyrazole ring acts as an excellent hydrogen-bond acceptor/donor motif (depending on tautomerization in derivatives) for kinase hinge-binding, while the primary amine serves as a highly reactive vector for library expansion via amide coupling, reductive amination, or urea formation.

Logical Workflow for Library Expansion via Amide Coupling

FBDD Core (4-(1H-Pyrazol-1-yl)phenyl) methanamine HCl Base Base Addition (DIPEA) In-situ Freebasing Core->Base Neutralize HCl Coupling Coupling Reagent (HATU / EDC / HOBt) Base->Coupling Acid Target Carboxylic Acid (R-COOH) Acid->Coupling Activation Product Amide Derivative (Target Drug Candidate) Coupling->Product Amide Bond Formation

Figure 2: Workflow for utilizing the hydrochloride salt in parallel amide coupling for FBDD.

Handling, Safety, and Storage

As with many functionalized benzylamines, the compound exhibits specific hazard profiles that require strict laboratory controls [3, 4].

  • Hazard Classifications: Classified as an irritant and potential corrosive (Hazard Codes: C, Xi). It causes skin irritation (H315) and serious eye damage/irritation (H318/H319) [1, 4].

  • PPE Requirements: Handle only inside a certified chemical fume hood. Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Storage Conditions: The hydrochloride salt is hygroscopic. It must be stored in a tightly sealed container under an inert gas atmosphere (Nitrogen or Argon) at 2–8 °C to prevent moisture absorption and subsequent degradation [1].

References

  • NextSDS. "(4-(1H-Pyrazol-1-yl)phenyl)MethanaMine hydrochloride — Chemical Substance Information." Retrieved from:[Link]

Foundational

Mechanism of action for (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride derivatives

Title: Mechanism of Action for (4-(1H-Pyrazol-1-yl)phenyl)methanamine Hydrochloride Derivatives: A Comprehensive Technical Guide Executive Summary: The Architecture of a Privileged Scaffold In modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Mechanism of Action for (4-(1H-Pyrazol-1-yl)phenyl)methanamine Hydrochloride Derivatives: A Comprehensive Technical Guide

Executive Summary: The Architecture of a Privileged Scaffold

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on the modular assembly of privileged scaffolds. The compound (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride (and its free base, CAS 368870-03-5) represents a highly versatile pharmacophore. Structurally, it is a fusion of two distinct biological targeting motifs:

  • The Methanamine (Benzylamine) Moiety: A classic substrate-mimetic and anchoring group for copper-dependent amine oxidases, specifically Semicarbazide-Sensitive Amine Oxidase (SSAO) / Vascular Adhesion Protein-1 (VAP-1) [1].

  • The Phenyl-Pyrazole Core: A ubiquitous hinge-binding motif utilized in the competitive inhibition of ATP-dependent kinases [5].

The hydrochloride salt formulation is not merely a formulation convenience; it is a critical chemical stabilizer. Primary benzylamines are prone to spontaneous auto-oxidation and dimerization in aqueous solution. The protonated amine ( −NH3+​ ) ensures long-term stability, enhances aqueous solubility for in vitro assays, and dictates the initial electrostatic interactions within the target protein's solvent channel.

This whitepaper dissects the dual mechanism of action (MoA) of these derivatives, providing actionable protocols and structural rationale for drug discovery professionals.

Primary Mechanism: SSAO / VAP-1 Enzymatic Blockade

Vascular Adhesion Protein-1 (VAP-1) is a dual-function homodimeric glycoprotein. It acts as an endothelial adhesion molecule for leukocytes and possesses ectoenzyme activity as a copper-dependent amine oxidase (AOC3) [2]. VAP-1 catalyzes the oxidative deamination of primary amines into corresponding aldehydes, generating hydrogen peroxide ( H2​O2​ ) and ammonia.

The Catalytic Ping-Pong Mechanism & Inhibition

Derivatives of (4-(1H-Pyrazol-1-yl)phenyl)methanamine exploit the enzyme's natural affinity for benzylamine [4]. The MoA proceeds via a targeted interference of the catalytic cycle:

  • Active Site Penetration: The methanamine group enters the VAP-1 active site, guided by electrostatic interactions with Aspartate residues (e.g., Asp-386).

  • Schiff Base Formation: The primary amine undergoes a nucleophilic attack on the topaquinone (TPQ) cofactor, forming a substrate-TPQ Schiff base intermediate.

  • Steric Trapping: Unlike endogenous small amines, the bulky 1H-pyrazol-1-yl moiety extends into the hydrophobic channel of the VAP-1 binding pocket. This steric bulk prevents the hydrolysis of the Schiff base, effectively trapping the enzyme in an inhibited state.

  • Downstream Efficacy: By halting the enzymatic cycle, the production of pro-inflammatory H2​O2​ and advanced glycation end-products (AGEs) is blocked. This reduces leukocyte extravasation, making these derivatives highly potent candidates for treating Non-Alcoholic Steatohepatitis (NASH) and fibrotic diseases [3].

VAP1_Inhibition A VAP-1 Enzyme (Resting State) B Topaquinone (TPQ) Cofactor A->B contains D Enzyme-Inhibitor Schiff Base Complex B->D nucleophilic attack C (4-(1H-Pyrazol-1-yl)phenyl) methanamine C->D binds E Blockade of H2O2 & Aldehyde Production D->E prevents turnover F Reduction in Leukocyte Extravasation E->F downstream effect

Figure 1: VAP-1/SSAO Catalytic Cycle and Inhibition by Pyrazol-Phenyl-Methanamine Derivatives.

Secondary Mechanism: Kinase Hinge-Binding Motif

While primarily optimized for amine oxidases, the pyrazole-phenyl core is a well-documented kinase hinge-binding motif. In off-target or dual-target engineering, the mechanism of action shifts to ATP-competitive inhibition:

  • Bidentate Hydrogen Bonding: The nitrogen atoms of the pyrazole ring act as hydrogen bond donors/acceptors to the backbone amides of the kinase hinge region (e.g., in JAK or Aurora kinases).

  • Solvent Channel Extension: The methanamine tail projects outward toward the solvent-exposed region or the ribose pocket. This orientation allows medicinal chemists to append solubilizing groups or target allosteric pockets without disrupting the core hinge interaction.

Quantitative Data & Structure-Activity Relationship (SAR)

To understand the causality of the structural modifications, we must look at the kinetic parameters. The table below summarizes the representative SAR profile of the pharmacophore against primary targets.

Compound / Pharmacophore MotifTargetIC50 / KmSelectivity Fold (vs MAO-B)Primary Interaction Motif
Benzylamine (Endogenous Mimetic)VAP-1 / SSAO Km​≈150μM N/A (Substrate)Primary Amine - TPQ
(4-(1H-Pyrazol-1-yl)phenyl)methanamine VAP-1 / SSAO IC50​<50 nM >1000xAmine-TPQ + Pyrazole Hydrophobic
Selegiline (Negative Control)MAO-B IC50​>10μM <0.01xPropargylamine - FAD
Pyrazole-only fragment Kinase Hinge IC50​≈5μM N/ABidentate H-bond

Data Interpretation: The addition of the pyrazole ring to the benzylamine core transforms a low-affinity substrate into a high-affinity, mechanism-based inhibitor, driving a >1000-fold selectivity window over structurally similar Monoamine Oxidases (MAO-A/B).

Experimental Protocols: Self-Validating Systems

To empirically validate the MoA of these derivatives, researchers must employ self-validating assay systems. The following protocol utilizes an orthogonal control mechanism to rule out false positives caused by compound auto-oxidation or assay interference.

Protocol 1: Fluorometric VAP-1 Amine Oxidase Assay (Amplex Red)

Causality: VAP-1 produces H2​O2​ during the oxidation of amines. Horseradish peroxidase (HRP) utilizes this H2​O2​ to oxidize Amplex Red into highly fluorescent resorufin. This provides a real-time kinetic readout of enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , pH 7.4). Reconstitute recombinant human VAP-1 (AOC3) to a working concentration of 2 µg/mL.

  • Compound Pre-Incubation (Critical Step): In a black 384-well microplate, add 10 µL of the methanamine derivative (serially diluted in assay buffer) to 20 µL of VAP-1 solution. Incubate at 37°C for 30 minutes.

    • Causality: VAP-1 inhibitors often exhibit slow-binding or irreversible suicide inhibition. Pre-incubation allows the Schiff base intermediate to fully form before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of a detection mix containing 1 mM Benzylamine (substrate), 50 µM Amplex Red, and 1 U/mL HRP.

  • Kinetic Readout: Immediately read fluorescence (Ex 540 nm / Em 590 nm) every 2 minutes for 60 minutes at 37°C to calculate the initial velocity ( V0​ ).

  • Self-Validation (Orthogonal Control): Run parallel wells containing 10 µM Bathocuproine disulfonate (BCS), a specific copper chelator.

    • Causality: VAP-1 is strictly copper-dependent. If the fluorescent signal persists in the presence of BCS, the compound is generating H2​O2​ via spontaneous auto-oxidation (a common artifact of primary amines), rather than true enzymatic turnover.

Workflow S1 Step 1: Compound Preparation (HCl Salt) S2 Step 2: Amplex Red Biochemical Assay S1->S2 S3 Step 3: Orthogonal Validation (Cu Chelator) S2->S3 S4 Step 4: Target Engagement (CETSA) S3->S4

Figure 2: Self-Validating Experimental Workflow for VAP-1 Inhibitor Screening.

Protocol 2: Target Engagement via Cellular Thermal Shift Assay (CETSA)

To prove that the compound binds the target in live cells (bridging the gap between biochemical assays and in vivo efficacy), CETSA is employed.

  • Cell Treatment: Incubate live endothelial cells (e.g., HUVECs expressing VAP-1) with 1 µM of the derivative for 1 hour.

  • Thermal Profiling: Aliquot the cells into PCR tubes and heat to a gradient of temperatures (40°C to 65°C) for 3 minutes.

  • Lysis and Detection: Lyse the cells using freeze-thaw cycles. Centrifuge to separate aggregated (denatured) proteins from soluble proteins.

  • Western Blotting: Analyze the soluble fraction using an anti-VAP-1 antibody.

    • Causality: Binding of the methanamine derivative to the VAP-1 active site stabilizes the protein structure, shifting its melting temperature ( Tm​ ) higher compared to the DMSO control. This definitively proves intracellular target engagement.

References

  • Reaction of Vascular Adhesion Protein-1 (VAP-1) with Primary Amines: MECHANISTIC INSIGHTS FROM ISOTOPE EFFECTS AND QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIPS - PMC. Source: nih.gov. URL: Link
  • Developmental regulation of the adhesive and enzymatic activity of vascular adhesion protein-1 (VAP-1) in humans | Blood.
  • WO2022224195A1 - Triazolones, tetrazolones, and imidazolones, or their salts, and pharmaceutical compositions comprising the same. Source: google.com. URL: Link
  • Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B. Source: acs.org. URL: Link
  • 1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride - Smolecule. Source: smolecule.com. URL: Link
Exploratory

Literature review on (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride in medicinal chemistry

The strategic design of small-molecule therapeutics heavily relies on privileged building blocks that can simultaneously navigate complex protein binding pockets and maintain favorable physicochemical properties. (4-(1H-...

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Author: BenchChem Technical Support Team. Date: March 2026

The strategic design of small-molecule therapeutics heavily relies on privileged building blocks that can simultaneously navigate complex protein binding pockets and maintain favorable physicochemical properties. (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride (also known as 4-(1H-pyrazol-1-yl)benzylamine hydrochloride) has emerged as a highly versatile pharmacophore in modern medicinal chemistry.

As an application scientist, evaluating this building block requires looking beyond its basic structure to understand its synthetic behavior, its electronic distribution, and the causality behind its interactions within biological systems. This guide provides an in-depth technical analysis of this compound, detailing its structural rationale, validated synthetic protocols, and applications in drug discovery.

Structural Rationale & Physicochemical Profiling

The architecture of (4-(1H-Pyrazol-1-yl)phenyl)methanamine is a masterclass in biaryl-like pharmacophore design. It consists of three distinct functional zones:

  • The Primary Amine (Benzylamine): A highly nucleophilic and basic center ( pKa​≈8.89 ). At physiological pH (7.4), this amine is predominantly protonated, allowing it to act as a potent hydrogen-bond donor and form critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) in target proteins.

  • The Phenyl Spacer: Provides structural rigidity, dictates the spatial vector of the attached heterocycle, and engages in π−π stacking or hydrophobic interactions.

  • The N-Linked Pyrazole: Unlike C-linked pyrazoles, the N1-linkage significantly alters the electronic profile. The pyrazole ring becomes a pure hydrogen-bond acceptor (via the N2 nitrogen) and loses its basicity ( pKa​<2.5 ), ensuring it remains unprotonated in biological media. It is frequently utilized to probe the hinge region of kinases or allosteric pockets in GPCRs.

To facilitate computational modeling and library design, the quantitative physicochemical parameters of the building block are summarized below, sourced from 1 and2.

Table 1: Physicochemical & Computational Properties
PropertyValue
Chemical Name (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride
CAS Number (HCl Salt) 1107632-13-2
CAS Number (Free Base) 368870-03-5
Molecular Formula C10​H12​ClN3​ (Salt) / C10​H11​N3​ (Base)
Molecular Weight 209.67 g/mol (Salt) / 173.22 g/mol (Base)
Monoisotopic Mass (Base) 173.0953 Da
Predicted pKa​ (Amine) 8.89 ± 0.10
Hydrogen Bond Donors 3 (as HCl salt) / 1 (as free base)
Hydrogen Bond Acceptors 2 (Pyrazole nitrogens)
Rotatable Bonds 2

Pharmacophore Mapping & Target Interactions

When incorporated into a larger Active Pharmaceutical Ingredient (API), the (4-(1H-pyrazol-1-yl)phenyl)methanamine moiety typically serves as a terminal appendage. The primary amine is usually capped via amide coupling or reductive amination, converting it into a secondary amide or amine.

Pharmacophore Substrate (4-(1H-Pyrazol-1-yl)phenyl)methanamine Amine Benzylamine Moiety (Coupling Site) Substrate->Amine Phenyl Phenyl Spacer (Aromatic Core) Substrate->Phenyl Pyrazole 1H-Pyrazole Ring (N-Linked Heterocycle) Substrate->Pyrazole TargetAmine Vector for Core Scaffold (Amide/Amine Linkage) Amine->TargetAmine TargetPhenyl Hydrophobic / π-π Stacking (e.g., Phe/Tyr/Trp residues) Phenyl->TargetPhenyl TargetPyrazole H-Bond Acceptor / Metal Coordination (e.g., Kinase Hinge Region) Pyrazole->TargetPyrazole

Fig 1: Pharmacophore mapping and putative target interactions of the building block.

Synthetic Methodologies: Self-Validating Workflows

The synthesis of this building block from 4-(1H-pyrazol-1-yl)benzonitrile requires chemoselective reduction of the nitrile group without disturbing the pyrazole ring or inducing hydrogenolysis of the resulting benzylamine. Two primary methodologies are employed in the literature, each with distinct mechanistic rationales as documented in 3.

Workflow A: Borane-THF Reduction (Bench-Scale Precision)

This method utilizes the highly electrophilic nature of Borane ( BH3​ ) to coordinate with the nitrile nitrogen, facilitating rapid hydride transfer.

Self-Validating Protocol:

  • Reaction: Dissolve 4-(1H-pyrazol-1-yl)benzonitrile (1.0 eq) in anhydrous THF. Slowly add 1M BH3​ -THF complex (10.0 eq) under nitrogen. Heat to reflux for 16 hours.

    • Causality: Reflux is required to drive the reduction of the intermediate imine to the primary amine.

    • Validation Check: TLC monitoring (Hexanes/EtOAc) must show complete consumption of the highly UV-active nitrile starting material.

  • Quenching: Cool the vessel to 0°C. Dropwise add methanol.

    • Causality: Methanol reacts with excess borane to form volatile trimethyl borate.

    • Validation Check: Vigorous gas evolution ( H2​ ) will occur. The system is safe to proceed only when bubbling completely ceases.

  • Complex Hydrolysis (Critical Step): Concentrate the mixture under reduced pressure, add 6N HCl, and reflux for 3 hours.

    • Causality: The product initially forms a highly stable, unreactive amine-borane complex ( RNH2​⋅BH3​ ). Strong acid and sustained heat are mandatory to hydrolyze this complex. Skipping this step results in near-zero yields.

    • Validation Check: The suspension will transition into a homogeneous solution as the complex breaks down into the soluble hydrochloride salt.

  • Free-Basing & Extraction: Cool in an ice bath and slowly add 30% aqueous NaOH until the pH reaches 11. Extract with dichloromethane (DCM).

    • Validation Check: The aqueous layer will turn cloudy as the free base precipitates, confirming successful deprotonation prior to partitioning into the DCM layer.

Workflow B: Catalytic Hydrogenation (Scale-Up Optimization)

For larger scales, catalytic hydrogenation is preferred to avoid hazardous borane reagents, as outlined in3.

Self-Validating Protocol:

  • Reaction: Combine the nitrile (1.0 eq), Raney Nickel (0.6 eq w/w), 10% Pd/C (0.06 eq w/w), and Lithium Hydroxide (0.47 eq) in Ethyl Acetate.

    • Causality: Why add LiOH? During nitrile hydrogenation, the intermediate imine can react with the newly formed primary amine to yield unwanted secondary amines. LiOH acts as a basic modifier that suppresses this condensation pathway. The combination of Raney Ni and Pd/C provides synergistic catalytic activity, preventing over-reduction (hydrogenolysis) of the benzylamine to a toluene derivative.

  • Hydrogenation: Evacuate and back-fill with H2​ gas. Stir for 16 hours at ambient temperature.

    • Validation Check: LC-MS analysis of an aliquot should show the target mass ( m/z 174 [M+H]+ ) with minimal secondary amine dimers.

Synthesis SM 4-(1H-pyrazol-1-yl)benzonitrile CAS: 25699-83-6 MethodA Method A: Borane-THF Reflux, 16h SM->MethodA MethodB Method B: H2, Raney Ni / Pd-C LiOH, EtOAc, RT, 16h SM->MethodB Intermediate Stable Amine-Borane Complex MethodA->Intermediate WorkupB Filtration & Concentration MethodB->WorkupB WorkupA 1. MeOH Quench (H2 evolution) 2. 6N HCl Reflux, 3h 3. NaOH (pH 11) Intermediate->WorkupA FreeBase (4-(1H-Pyrazol-1-yl)phenyl)methanamine Free Base (Yield: 52-83%) WorkupA->FreeBase WorkupB->FreeBase SaltFormation HCl in Dioxane/Et2O FreeBase->SaltFormation Final (4-(1H-Pyrazol-1-yl)phenyl)methanamine HCl CAS: 1107632-13-2 SaltFormation->Final

Fig 2: Divergent synthetic workflows for (4-(1H-pyrazol-1-yl)phenyl)methanamine hydrochloride.

Application Protocol: Standardized Amide Coupling

To utilize this building block in library generation (e.g., synthesizing kinase inhibitors), it is most commonly coupled to a heterocyclic carboxylic acid core. Because the building block is supplied as a hydrochloride salt (to prevent oxidative degradation of the free base), the coupling protocol must account for in situ neutralization.

Self-Validating Amide Coupling Protocol:

  • Reagents: Heteroaryl Carboxylic Acid (1.0 eq), (4-(1H-Pyrazol-1-yl)phenyl)methanamine HCl (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Procedure:

    • Suspend the carboxylic acid and the building block HCl salt in DMF.

    • Add DIPEA (3.0 eq) dropwise at room temperature.

      • Causality: 1.0 eq of DIPEA neutralizes the HCl salt, 1.0 eq deprotonates the carboxylic acid, and 1.0 eq serves as a catalytic excess to drive the coupling.

      • Validation Check: The cloudy suspension will immediately become a clear solution, validating the release and dissolution of the free benzylamine.

    • Add HATU (1.2 eq) in one portion.

      • Causality: HATU is selected over EDC/HOBt due to its superior kinetics and minimal epimerization, forming a highly reactive OAt-ester intermediate.

      • Validation Check: A mild exotherm and a distinct color change (typically to yellow or light orange) will occur, indicating the formation of the active ester.

    • Stir for 2 hours. Monitor via LC-MS.

      • Validation Check: Complete disappearance of the building block mass ( m/z 174) and appearance of the desired product mass confirms reaction completion.

Conclusion

(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride is a highly privileged building block that bridges the gap between synthetic tractability and potent biological engagement. By understanding the causality behind its synthetic handling—specifically the necessity of harsh hydrolysis in borane reductions or basic modifiers in hydrogenation—medicinal chemists can reliably incorporate this motif into advanced drug candidates. Its dual nature as a basic amine vector and a neutral, hydrogen-bond accepting pyrazole makes it an indispensable tool in modern structural biology and drug design.

References

  • PubChemLite. "4-pyrazol-1-yl-benzylamine (C10H11N3)". Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Amide Bond Construction Using (4-(1H-Pyrazol-1-yl)phenyl)methanamine Hydrochloride

Introduction & Mechanistic Insights Amide bond formation is a cornerstone transformation in medicinal chemistry, representing approximately 16% of all reactions utilized in the synthesis of modern pharmaceuticals[1]. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Amide bond formation is a cornerstone transformation in medicinal chemistry, representing approximately 16% of all reactions utilized in the synthesis of modern pharmaceuticals[1]. The compound (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride (CAS: 1107632-13-2)[2] is a highly valuable building block. It features a primary benzylic amine—ideal for rapid acylation—and a pyrazole moiety that frequently serves as a bioisostere for aromatic rings in drug discovery.

As a Senior Application Scientist, it is critical to look beyond the basic reaction scheme and understand the causality behind the experimental conditions chosen for this specific substrate:

  • The Hydrochloride Salt State: The primary amine is supplied as a protonated ammonium salt, rendering it completely non-nucleophilic. A tertiary amine base (e.g., N,N-Diisopropylethylamine, DIPEA) is strictly required to neutralize the HCl and liberate the free amine before coupling can occur[3].

  • Chemoselectivity: The pyrazole ring contains nitrogen atoms with lone pairs. However, due to the aromatic stabilization of the pyrazole system, these nitrogens are significantly less nucleophilic than the primary benzylic amine. Under standard, room-temperature coupling conditions, acylation occurs exclusively at the primary amine, eliminating the need for transient pyrazole protection strategies.

Reaction Pathway & Workflow Visualization

To maximize yield and minimize epimerization of sensitive carboxylic acids, this protocol utilizes HATU as the coupling reagent. HATU rapidly converts the carboxylic acid into a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) ester, which is subsequently intercepted by the liberated benzylic amine[1].

AmideCoupling Acid Carboxylic Acid (R-COOH) ActivatedEster Activated HOAt Ester (Intermediate) Acid->ActivatedEster + HATU, DIPEA in DMF CouplingAgent HATU Coupling Reagent CouplingAgent->ActivatedEster Product Target Amide Product ActivatedEster->Product Nucleophilic Attack AmineSalt (4-(1H-Pyrazol-1-yl)phenyl) methanamine HCl FreeAmine Free Primary Amine (Nucleophile) AmineSalt->FreeAmine + DIPEA (pH > 8) Base DIPEA Base (Neutralization) Base->FreeAmine FreeAmine->Product - HOAt by-product

Figure 1: Amide coupling workflow for (4-(1H-Pyrazol-1-yl)phenyl)methanamine HCl.

Experimental Design & Reagent Stoichiometry

Causality of Equivalents: Because the amine is an HCl salt, the reaction requires a minimum of 2.0 equivalents of DIPEA (1.0 eq to neutralize the salt, and 1.0 eq to drive the HATU activation). We recommend 3.0 equivalents to ensure the reaction medium remains sufficiently basic, preventing the reaction from stalling[4].

Table 1: Standard Reagent Stoichiometry (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountFunction
Carboxylic Acid (Generic)Variable1.0010.0 mmolElectrophile
(4-(1H-Pyrazol-1-yl)phenyl)methanamine HCl 209.681.052.20 gNucleophile
HATU 380.231.104.18 gCoupling Agent
DIPEA (Density: 0.742 g/mL)129.243.005.23 mLTertiary Base
Anhydrous DMF N/AN/A50.0 mLSolvent

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . At each critical juncture, observable physical changes or analytical checks are embedded to ensure the integrity of the process.

Phase 1: Carboxylic Acid Activation
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (10.0 mmol) and HATU (4.18 g, 11.0 mmol) in 30 mL of anhydrous DMF.

  • Base Addition: Cool the flask to 0 °C using an ice-water bath. Dropwise add DIPEA (2.61 mL, 1.5 eq).

  • Validation Check: Stir the mixture at 0 °C for 15 minutes. Self-Validation: The solution will typically transition to a distinct pale yellow color. This visual cue confirms the successful formation of the activated HOAt ester intermediate.

Phase 2: Amine Liberation & Coupling
  • Amine Preparation: In a separate vial, suspend (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride (2.20 g, 10.5 mmol) in 20 mL of anhydrous DMF. Add the remaining DIPEA (2.62 mL, 1.5 eq) and sonicate briefly until a clear solution is obtained. Causality: Pre-neutralizing the salt ensures that the free amine is immediately available for nucleophilic attack, outcompeting potential side reactions.

  • Coupling: Transfer the free amine solution dropwise into the activated ester mixture at 0 °C.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation Check: Monitor the reaction via TLC (e.g., 50% EtOAc in Hexanes). Self-Validation: The highly polar amine salt (which remains at the baseline) will be consumed, and a new, UV-active spot (the amide product) will appear at a higher Rf​ value. UV activity is guaranteed by the pyrazole and phenyl chromophores.

Phase 3: Aqueous Work-up & Isolation

A rigorous liquid-liquid extraction sequence is critical to remove DMF, unreacted starting materials, and the HOAt by-product[4].

Workup Crude Crude Reaction Mixture (Diluted in EtOAc) Wash1 1M HCl Wash (Removes unreacted amine & base) Crude->Wash1 Wash2 Sat. NaHCO3 Wash (Removes acid & HOAt) Wash1->Wash2 Wash3 Brine Wash (Removes residual water & DMF) Wash2->Wash3 Dry Dry over Na2SO4 & Concentrate Wash3->Dry Pure Purified Amide (Ready for characterization) Dry->Pure

Figure 2: Sequential liquid-liquid extraction work-up for amide isolation.

  • Dilution: Quench the reaction by adding 50 mL of water, then extract with Ethyl Acetate (EtOAc) (3 x 50 mL). Combine the organic layers.

  • Acid Wash: Wash the organic layer with 1M aqueous HCl (2 x 50 mL). Self-Validation: Check the pH of the aqueous discard; it must be ~pH 1 to guarantee all residual DIPEA and unreacted amine have been protonated and removed.

  • Base Wash: Wash with saturated aqueous NaHCO3​ (2 x 50 mL) to remove residual carboxylic acid and the HOAt by-product. Self-Validation: Gas evolution ( CO2​ ) may occur during the first wash if residual acid is present.

  • Drying: Wash with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude amide, which is typically pure enough for downstream applications without column chromatography.

Troubleshooting & Optimization

  • Sluggish Conversion: If TLC indicates unreacted carboxylic acid after 4 hours, the reaction medium may have become too acidic. Verify the pH by spotting the reaction mixture on wet pH paper; if pH < 8, add an additional 0.5 eq of DIPEA.

  • Poor Solubility: Both the starting amine salt and the resulting amide can exhibit poor solubility in DCM. If precipitation occurs during the reaction, switch entirely to DMF or an NMP/DCM co-solvent system to maintain a homogeneous phase.

References

  • de Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(19), 12029–12122. Available at:[Link]

  • ACS Organic Letters. Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative Coupling. Available at:[Link]

Sources

Application

Application Note: Preparation and Handling of (4-(1H-Pyrazol-1-yl)phenyl)methanamine Hydrochloride DMSO Stock Solutions

Introduction & Chemical Rationale (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride is a specialized chemical building block and pharmacological probe featuring a pyrazole ring conjugated to a benzylamine moiety. In d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride is a specialized chemical building block and pharmacological probe featuring a pyrazole ring conjugated to a benzylamine moiety. In drug discovery and in vitro biological assays, preparing stable, accurate stock solutions is the foundational step that dictates the reproducibility of all downstream data. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this compound due to its exceptional ability to solvate both the polar hydrochloride salt and the lipophilic aromatic core.

This protocol outlines the physicochemical rationale and the exact step-by-step methodology required to prepare, sterilize, and store high-fidelity DMSO stock solutions of (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride.

Physicochemical Properties

Before initiating stock preparation, it is critical to verify the physicochemical parameters of the compound to ensure accurate molarity calculations[1].

PropertyValue
Chemical Name (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride
CAS Number 1107632-13-2
Molecular Formula C₁₀H₁₂ClN₃ (Base: C₁₀H₁₁N₃ · HCl)
Molecular Weight 209.68 g/mol
Appearance White to off-white solid/powder
Recommended Solvent Anhydrous DMSO (≥99.9% purity)
Typical Stock Concentration 10 mM to 50 mM

Expert Insights: Causality in Solvent and Salt Selection (E-E-A-T)

As a Senior Application Scientist, it is imperative to move beyond merely following instructions and understand the why behind the protocol. Every step in this workflow is designed to mitigate specific chemical risks.

The Role of the Hydrochloride Salt

The compound is supplied as a hydrochloride (HCl) salt rather than a free base. Protonation of the primary amine increases the lattice energy but significantly enhances polar interactions, making it highly soluble in polar aprotic solvents like DMSO and protic solvents like water [2].

  • The Causality: While the HCl salt improves dissolution kinetics, it carries a hidden risk. When a high-concentration DMSO stock of an HCl salt is diluted directly into unbuffered aqueous media (e.g., pure water or unbuffered saline), it can cause a rapid drop in local pH. This acidic shift can lead to artifactual cytotoxicity in cell-based assays or alter the binding kinetics in biochemical assays.

  • The Solution: Always perform the final dilution of your DMSO stock into a properly buffered assay medium (e.g., 100 mM HEPES or PBS) to neutralize the hydrochloride counterion.

DMSO Hygroscopicity and the "Water-Induced Crash"

DMSO is notoriously hygroscopic. If a bottle of DMSO or a prepared stock solution is left open to the ambient atmosphere, it rapidly absorbs water vapor.

  • The Causality: Water contamination in DMSO drastically alters its solvation properties. The freezing point of pure DMSO is 18.5°C; however, the introduction of water depresses this freezing point and alters the liquid phase structure, making it highly viscous and less capable of solvating lipophilic aromatic rings [3]. This leads to the "water-induced crash," where the compound precipitates out of solution during storage, completely invalidating the stock concentration.

  • The Solution: Only use newly opened, anhydrous DMSO (packaged under Argon/Nitrogen), and perform all preparations rapidly or within a desiccated environment.

Mitigation of Freeze-Thaw Degradation

Repeated freeze-thaw cycles introduce condensation (water) into the vial each time it is opened while cold. Furthermore, the thawing process creates localized concentration gradients. To build a self-validating system, the protocol mandates single-use aliquoting.

Experimental Protocol: Stock Solution Preparation

Reagent Preparation Calculations

Use the following table to determine the exact mass of (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride required to achieve your target molarity.

Target ConcentrationDesired VolumeMass of Compound Required (MW: 209.68)
10 mM1.0 mL2.10 mg
10 mM5.0 mL10.48 mg
50 mM1.0 mL10.48 mg
50 mM5.0 mL52.42 mg
Step-by-Step Methodology

Step 1: Thermal Equilibration (Critical Checkpoint)

  • Remove the vial of (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride from cold storage (-20°C).

  • Self-Validating Check: Do NOT open the vial immediately. Allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Opening a cold vial will instantly draw atmospheric moisture into the hygroscopic powder, altering its true mass and introducing water into your future stock.

Step 2: Weighing

  • Using a calibrated analytical balance (readability of at least 0.01 mg), accurately weigh the required mass (e.g., 10.48 mg for 1 mL of 50 mM stock) into a sterile, amber glass vial or a low-bind microcentrifuge tube.

  • Note: Amber glass is preferred to protect the pyrazole-benzylamine core from potential photo-degradation over long-term storage.

Step 3: Dissolution

  • In a chemical fume hood, open a fresh bottle of anhydrous DMSO (≥99.9% purity).

  • Add the calculated volume of DMSO (e.g., 1.0 mL) directly to the powder [4].

  • Vortex the solution vigorously for 30–60 seconds.

  • Self-Validating Check: Hold the vial up to a light source. The solution must be completely transparent with no visible particulate matter. If particulates remain, place the vial in a room-temperature ultrasonic bath for 5 minutes.

Step 4: Sterilization (Material Compatibility Warning)

  • If the stock is intended for cell-based assays, it must be sterilized.

  • Draw the solution into a sterile, solvent-resistant syringe.

  • Self-Validating Check: Attach a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Do not use Cellulose Acetate (CA) or Polyethersulfone (PES) filters. DMSO will dissolve CA and PES membranes, contaminating your stock with polymers and ruining the experiment.

  • Filter the solution into a fresh, sterile tube.

Step 5: Aliquoting and Storage

  • Dispense the sterile stock solution into single-use aliquots (e.g., 50 µL or 100 µL per tube) using sterile, tightly sealing microcentrifuge tubes.

  • Purge the headspace of each tube with Argon or Nitrogen gas before sealing, if available.

  • Store the aliquots immediately at -20°C (for use within 1 month) or -80°C (for long-term storage up to 6-12 months).

Workflow Visualization

G Start Equilibrate Reagents to Room Temp Weigh Weigh (4-(1H-Pyrazol-1-yl)phenyl) methanamine HCl Start->Weigh Solvent Add Anhydrous DMSO (≥99.9% Purity) Weigh->Solvent Dissolve Vortex & Sonicate Until Clear Solvent->Dissolve Filter Sterile Filtration (0.22 µm PTFE) Dissolve->Filter Optional Aliquot Dispense into Single-Use Aliquots Filter->Aliquot Store Store at -20°C or -80°C (Desiccated) Aliquot->Store

Workflow for preparing and storing DMSO stock solutions.

References

  • BLDPharm. "1107632-13-2 | (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride - Chemical Properties." BLDPharm Database.
  • ACS Omega. "Hydrochloride Salt of the GABAkine KRM-II-81: Solubility and Parachute Effect." National Institutes of Health (NIH).
  • Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO." Ziath Technical Notes.
  • National Institutes of Health (NIH). "Preparation of DMSO Stock Solutions." PMC Research Articles.
Method

Application Notes and Protocols for the Synthesis of (4-(1H-Pyrazol-1-yl)phenyl)methanamine Hydrochloride via Catalytic Hydrogenation

Abstract This document provides a comprehensive technical guide for the synthesis of (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride, a key intermediate in pharmaceutical and materials science research. The focus is...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride, a key intermediate in pharmaceutical and materials science research. The focus is on the catalytic hydrogenation of the nitrile precursor, 4-(1H-pyrazol-1-yl)benzonitrile. We present detailed, field-proven protocols for various catalytic systems, including Raney® Nickel and Palladium on Carbon (Pd/C). The guide emphasizes the scientific rationale behind experimental choices to ensure high yield, purity, and reproducibility. It is intended for researchers, chemists, and process development professionals in the life sciences and chemical industries.

Introduction and Strategic Overview

(4-(1H-Pyrazol-1-yl)phenyl)methanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry. The pyrazole moiety is a well-established pharmacophore found in numerous bioactive compounds, while the benzylamine structure provides a versatile scaffold for further chemical modification.[1] The hydrochloride salt form is often preferred as it enhances the compound's stability and aqueous solubility.[1]

Catalytic hydrogenation of the corresponding benzonitrile is the most direct and economically viable route for preparing primary amines on both laboratory and industrial scales.[2] This process involves the reduction of a nitrile (R-C≡N) using molecular hydrogen (H₂) in the presence of a metal catalyst to yield the primary amine (R-CH₂NH₂).

However, the reaction is not without its challenges. The primary amine product can react with the intermediate imine, leading to the formation of secondary and tertiary amine impurities.[2] Furthermore, in the case of benzylic amines, hydrogenolysis—the cleavage of the C-N bond—can occur, yielding undesirable by-products like toluene derivatives.[3][4]

This guide provides robust protocols designed to navigate these challenges, focusing on catalyst selection and reaction condition optimization to maximize the selectivity for the desired primary amine.

The Reaction Pathway: Selectivity is Key

The hydrogenation of a nitrile to a primary amine proceeds through a transient imine intermediate. The desired reaction is the complete reduction of this imine. However, side reactions can occur when the newly formed primary amine acts as a nucleophile, attacking the imine intermediate. This leads to the formation of secondary and, subsequently, tertiary amines. Controlling these side reactions is the central challenge.

Nitrile_Hydrogenation_Pathway cluster_main Reaction Pathways cluster_side Side Reactions Start 4-(1H-Pyrazol-1-yl)benzonitrile (R-C≡N) Imine Intermediate Imine (R-CH=NH) Start->Imine + H₂ (Catalyst) Primary Primary Amine (Target) (R-CH₂NH₂) Imine->Primary + H₂ (Catalyst) Secondary Secondary Amine ((R-CH₂)₂NH) Imine->Secondary + Primary Amine - NH₃ Hydrogenolysis Hydrogenolysis By-product (R-CH₃) Primary->Hydrogenolysis + H₂ (Excessive Conditions)

Figure 1: General reaction pathway for nitrile hydrogenation, highlighting the desired route to the primary amine and potential side reactions.

Protocol I: Raney® Nickel Catalyzed Hydrogenation

Raney® Nickel is a cost-effective and highly active catalyst for nitrile reduction.[5][6] It is particularly effective for converting nitriles to primary amines. The protocol below is optimized for high selectivity.

3.1. Scientific Rationale

Raney Ni is prepared by leaching aluminum from a nickel-aluminum alloy, creating a porous, high-surface-area nickel catalyst.[5] Its high activity allows for reactions under relatively mild conditions. The use of an alcoholic solvent like methanol is standard, and the addition of ammonia or operating in an acidic medium can help suppress the formation of secondary amines.[2] For this specific application, we will utilize an acidic environment which also facilitates the direct isolation of the hydrochloride salt.

3.2. Materials and Equipment

Material/EquipmentSpecifications
Starting Material4-(1H-Pyrazol-1-yl)benzonitrile
CatalystRaney® Nickel (50% slurry in water)
SolventMethanol (MeOH), Anhydrous
ReagentConcentrated Hydrochloric Acid (HCl)
Hydrogen SourceHydrogen gas cylinder (≥99.9% purity)
Reaction VesselParr-type hydrogenation apparatus or autoclave
FiltrationCelite® pad, Buchner funnel
GlasswareStandard laboratory glassware

3.3. Step-by-Step Protocol

  • Vessel Preparation: Charge a suitably sized hydrogenation vessel with 4-(1H-Pyrazol-1-yl)benzonitrile (1.0 eq).

  • Solvent and Acid Addition: Add methanol (approx. 10-15 mL per gram of nitrile) and concentrated HCl (1.1 eq). Stir to dissolve the starting material. The acid serves to protonate the product amine as it forms, preventing it from attacking the imine intermediate.[3][7]

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add the Raney® Nickel slurry (approx. 10-20% by weight of the nitrile). Safety Critical: Do not allow Raney® Nickel to dry, as it is pyrophoric and can ignite spontaneously in air.[8]

  • Hydrogenation: Seal the vessel. Purge the system by pressurizing with hydrogen to ~50 psi and then venting (repeat 3-5 times). Pressurize the vessel to the desired hydrogen pressure (typically 50-100 psi).

  • Reaction: Begin vigorous stirring and heat the reaction to 40-60 °C. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Safety Critical: Keep the filter cake wet with methanol or water at all times to prevent ignition. Quench the catalyst-containing filter cake immediately into a container with water.

  • Isolation: Concentrate the filtrate under reduced pressure. The product, (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride, will often precipitate as a white solid.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether or ethanol/ethyl acetate.

Protocol II: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

Palladium on carbon (Pd/C) is a versatile and widely used hydrogenation catalyst.[9] While highly effective, careful control of conditions is necessary to prevent the hydrogenolysis of the benzylamine product.[3][4] The addition of a strong acid is a proven strategy to mitigate this side reaction.[3]

4.1. Scientific Rationale

Pd/C is excellent for a wide range of hydrogenations.[9] For aromatic nitriles, however, the resulting benzylamine can be susceptible to further reduction (hydrogenolysis) that cleaves the C-N bond to form a methyl group.[3][4] By conducting the reaction in the presence of an equimolar amount of a strong acid like sulfuric or hydrochloric acid, the primary amine product is immediately converted to its ammonium salt. This salt is deactivated towards both further reaction with the imine intermediate and hydrogenolysis, leading to high yields of the desired primary amine salt.[3]

Workflow_Diagram cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Charge Reactor with 4-(1H-Pyrazol-1-yl)benzonitrile B Add Solvent (e.g., MeOH) & Acid (e.g., HCl) A->B C Add Catalyst Slurry (e.g., Pd/C or Raney Ni) under Inert Atmosphere B->C D Seal & Purge Reactor with H₂ C->D E Pressurize with H₂ and Heat D->E F Monitor H₂ Uptake (e.g., TLC, LC-MS) E->F G Cool, Vent & Purge with Inert Gas F->G H Filter Through Celite® to Remove Catalyst G->H I Concentrate Filtrate Under Reduced Pressure H->I J Recrystallize Product I->J

Figure 2: Standard experimental workflow for catalytic hydrogenation of nitriles.

4.2. Materials and Equipment

Material/EquipmentSpecifications
Starting Material4-(1H-Pyrazol-1-yl)benzonitrile
Catalyst5% or 10% Palladium on Carbon (Pd/C)
SolventTetrahydrofuran (THF) or Methanol (MeOH)
ReagentConcentrated Hydrochloric Acid (HCl)
Hydrogen SourceHydrogen gas cylinder or Hydrogen generator
Reaction VesselParr-type hydrogenation apparatus or autoclave
FiltrationCelite® pad, 0.45 µm membrane filter

4.3. Step-by-Step Protocol

  • Vessel Preparation: In a hydrogenation vessel, dissolve 4-(1H-Pyrazol-1-yl)benzonitrile (1.0 eq) in a suitable solvent such as THF or Methanol (15-20 mL per gram of nitrile).

  • Acidification: Add concentrated HCl (1.1 eq) to the solution and stir.

  • Catalyst Addition: Carefully add 5% or 10% Pd/C catalyst (1-5 mol%).

  • Hydrogenation: Seal the vessel and purge thoroughly with hydrogen gas. Pressurize the reactor to 60-100 psi of H₂.

  • Reaction: Stir the mixture vigorously at a temperature between 25 °C and 50 °C. The reaction progress can be monitored by hydrogen uptake and confirmed by TLC or LC-MS analysis of an aliquot (after filtering out the catalyst).

  • Work-up: Upon completion, cool the vessel, vent the hydrogen, and purge with nitrogen.

  • Filtration: Dilute the reaction mixture with additional solvent if necessary and filter through a Celite® pad to remove the Pd/C catalyst.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude hydrochloride salt. Purify by recrystallization from a suitable solvent like ethanol or isopropanol.

Comparative Analysis and Troubleshooting

ParameterRaney® NickelPalladium on Carbon (Pd/C)
Activity Very HighHigh
Selectivity Generally good for primary amines, especially with additives.Prone to hydrogenolysis without acid. Excellent with acid.[3]
Conditions 40-60 °C, 50-100 psi H₂25-50 °C, 60-100 psi H₂
Catalyst Loading 10-20 wt% (slurry)1-5 mol%
Safety Pyrophoric when dry.[8] Requires careful handling.Flammable but generally safer to handle than Raney Ni.
Cost Relatively low cost.Higher cost due to palladium metal.
Work-up Filtration of fine particles can be challenging.Easier filtration.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction Inactive catalyst, insufficient H₂ pressure, low temperature.Use fresh catalyst, increase H₂ pressure/temperature, ensure adequate stirring.
Formation of Secondary Amine Reaction of product with imine intermediate.Ensure at least 1.1 equivalents of strong acid (HCl) are present from the start.
Formation of Hydrogenolysis By-product (with Pd/C) Over-reduction of the benzylamine product.Run the reaction at lower temperature/pressure. Crucially, ensure the presence of acid to form the ammonium salt.[3]
Difficult Filtration Fine catalyst particles.Use a thick Celite® pad or a membrane filter. Dilute the reaction mixture before filtration.

Conclusion

The catalytic hydrogenation of 4-(1H-pyrazol-1-yl)benzonitrile is an effective method for producing (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride. Both Raney® Nickel and Palladium on Carbon are viable catalysts. The key to achieving high selectivity and yield is the suppression of side reactions. The most robust strategy presented here is the addition of a strong acid to the reaction mixture, which protonates the primary amine product as it is formed, effectively protecting it from further reaction. By following these detailed protocols and understanding the underlying chemical principles, researchers can reliably synthesize this valuable chemical intermediate.

References

  • Wikipedia. (n.d.). Nitrile reduction. Available at: [Link]

  • Nishimura, S., et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. Available at: [Link]

  • Google Patents. (1998). US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
  • Nagano, T., et al. (2017). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Nitrile to Amine (H2 + Raney Ni). Available at: [Link]

  • MDPI. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Molecules. Available at: [Link]

  • Carothers, W. H., & Jones, G. A. (1928). Catalytic Reduction of Nitriles and Oximes. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Hydrogenation of dinitriles over Raney ® -Ni catalyst. Available at: [Link]

  • YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Available at: [Link]

  • ACS Publications. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega. Available at: [Link]

  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Available at: [Link]

  • ResearchGate. (2025). Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. Available at: [Link]

  • ACS Publications. (n.d.). A Low Pressure Process for the Reduction of Nitriles. Use of Rhodium Catalyst. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. Available at: [Link]

Sources

Application

Application Note: Incorporating (4-(1H-Pyrazol-1-yl)phenyl)methanamine Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Peptidomimetic library generation and targeted C-terminal modifications.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Peptidomimetic library generation and targeted C-terminal modifications.

Chemical Profile & Mechanistic Rationale

In modern drug development, the incorporation of bulky, aromatic-substituted primary amines into peptide backbones is a proven strategy for enhancing proteolytic stability and targeting specific pharmacophores. (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride (also known as 4-(1H-pyrazol-1-yl)benzylamine HCl) is a highly versatile building block[1]. Structurally, it features a primary methylamine group attached to a phenyl ring, which is para-substituted with a pyrazole moiety.

Causality in Experimental Design: The pyrazole ring acts as a potent hydrogen-bond acceptor and pi-stacking participant, making it highly valuable in designing kinase inhibitors or disruptors of protein-protein interactions. However, because it is supplied as a hydrochloride salt, the primary amine is protonated and non-nucleophilic. Strict causality dictates that an organic base (e.g., DIPEA) must be added in stoichiometric excess to liberate the free amine in situ before it can participate in nucleophilic substitution (peptoid synthesis) or acyl transfer (aminolysis).

Table 1: Physicochemical Properties & Reagent Data
PropertyValueApplication Relevance
Chemical Name (4-(1H-Pyrazol-1-yl)phenyl)methanamine HClTarget building block
CAS Number 1107632-13-2 (HCl Salt)[1]Procurement verification
Molecular Weight 209.67 g/mol (HCl Salt)[2]Stoichiometric calculations
Free Base CAS 368870-03-5[3]Reference literature
Nucleophilicity High (as free base)Ideal for SN2 and aminolysis
Steric Profile Moderate-to-BulkyRequires extended coupling times

Protocol A: Peptidomimetic Sub-Monomer Synthesis (Zuckermann Approach)

The sub-monomer approach to peptoid synthesis allows for the rapid generation of N-substituted glycine oligomers[4]. Instead of using pre-synthesized Fmoc-protected monomers, the backbone is built iteratively via a two-step cycle: bromoacetylation followed by SN2 displacement using a primary amine.

PeptoidCycle N1 Resin-bound Secondary Amine N2 Bromoacetylation (DIC, Bromoacetic acid) N1->N2 N3 Resin-bound Alkyl Bromide N2->N3 N4 Amine Displacement (Pyrazolyl-benzylamine + DIPEA) N3->N4 N5 Elongated Peptoid Chain N4->N5 N5->N2 Iterative Cycle

Figure 1: Iterative peptoid sub-monomer synthesis cycle incorporating the pyrazole-benzylamine.

Step-by-Step Methodology & Self-Validating System

Note: Scale is based on 0.1 mmol of resin (e.g., Rink Amide AM resin, 0.5 mmol/g).

Step 1: Bromoacetylation

  • Swell the deprotected resin in DMF for 30 minutes.

  • Prepare a solution of bromoacetic acid (1.2 mmol, 1.2 M) and N,N'-Diisopropylcarbodiimide (DIC) (1.2 mmol, 1.2 M) in 1 mL of DMF.

  • Add the solution to the resin and agitate at room temperature for 30 minutes.

  • Wash the resin extensively with DMF (5 × 3 mL) and DCM (5 × 3 mL).

  • Self-Validation (Negative Control): Perform a Chloranil test. The beads must remain colorless/yellow, confirming the complete absence of secondary amines.

Step 2: Amine Displacement (Incorporating the Pyrazole-Benzylamine)

  • Weigh 1.0 mmol (209.7 mg) of (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride.

  • Dissolve the amine salt in 1 mL of N-Methyl-2-pyrrolidone (NMP).

  • Critical Causality Step: Add 1.5 mmol (261 µL) of N,N-Diisopropylethylamine (DIPEA) to the solution to neutralize the HCl salt and generate the highly nucleophilic free base.

  • Add the neutralized amine solution to the bromoacetylated resin.

  • Agitate at 37 °C for 90 minutes. (The elevated temperature overcomes the steric hindrance of the bulky aromatic system).

  • Wash the resin with DMF (5 × 3 mL) and DCM (5 × 3 mL).

  • Self-Validation (Positive Control): Perform a Chloranil test. The beads must turn dark blue/green, confirming the successful formation of the new resin-bound secondary amine.

Protocol B: C-Terminal Modification via Kenner Safety-Catch Resin

Standard SPPS resins (like Rink Amide) yield simple primary amides upon cleavage. To synthesize a peptide with a specific C-terminal (4-(1H-pyrazol-1-yl)benzyl)amide, the peptide must be assembled on a specialized support, such as Kenner's N-acylsulfonamide safety-catch resin[5].

Causality in Experimental Design: The sulfonamide linker is completely stable to the repeated basic treatments (20% piperidine) required for Fmoc SPPS[6]. However, post-synthesis alkylation with iodoacetonitrile introduces an electron-withdrawing cyanomethyl group. This "spring-loads" the carbonyl, making it highly susceptible to nucleophilic attack (aminolysis) by our target pyrazole-benzylamine, simultaneously cleaving the peptide from the resin and forming the desired C-terminal amide[5].

KennerCleavage S1 Fmoc-SPPS on Sulfamylbutyryl Resin S2 N-Alkylation / Activation (Iodoacetonitrile, DIPEA) S1->S2 S3 Activated N-Acylsulfonamide S2->S3 S4 Aminolysis Cleavage (Pyrazolyl-benzylamine + DIPEA) S3->S4 S5 Global Deprotection (TFA/Scavengers) S4->S5 S6 C-Terminal Pyrazolyl-benzyl Peptide Amide S5->S6

Figure 2: C-terminal modification workflow using Kenner safety-catch resin aminolysis.

Step-by-Step Methodology & Self-Validating System

Note: Scale is based on 0.1 mmol of peptide-resin.

Step 1: Resin Activation

  • Following standard Fmoc-SPPS, wash the peptide-sulfonamide resin with NMP (5 × 3 mL).

  • Add Iodoacetonitrile (2.0 mmol) and DIPEA (1.0 mmol) in 2 mL of NMP.

  • Agitate for 24 hours at room temperature, protected from light.

  • Wash the resin with NMP (5 × 3 mL) and THF (5 × 3 mL).

Step 2: Aminolysis and Cleavage

  • Prepare the cleavage cocktail: Dissolve 1.0 mmol of (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride in 2 mL of a 1:1 mixture of THF/DMF. Add 1.2 mmol of DIPEA to generate the free base.

  • Self-Validation (Micro-cleavage): Transfer ~5 mg of the activated resin to a microtube. Add 100 µL of the cleavage cocktail and agitate for 2 hours. Filter and analyze the supernatant via LC-MS. The presence of the target mass (Peptide + Pyrazolyl-benzylamine) without significant hydrolysis byproducts validates the activation.

  • Once validated, add the remaining cleavage cocktail to the bulk resin.

  • Agitate for 16-24 hours at room temperature.

  • Collect the filtrate (which contains the fully protected C-terminal modified peptide). Wash the resin with DCM to extract any residual product.

  • Evaporate the solvent and subject the residue to standard global deprotection (e.g., TFA/TIPS/Water 95:2.5:2.5)[5].

Quantitative Data & Troubleshooting

To ensure high yields and purity across both protocols, adhere to the quantitative troubleshooting parameters outlined below.

Table 2: Troubleshooting Guide
Issue ObservedProbable CausalityCorrective Action
Incomplete bromide displacement (Protocol A) Protonated amine / Steric hindranceEnsure DIPEA is added at 1.5x the molar amount of the amine HCl salt. Increase reaction temp to 37 °C.
False positive Chloranil test Residual piperidine or unwashed amineIncrease DMF/DCM wash cycles to 7x before performing the colorimetric test.
Low aminolysis yield (Protocol B) Poor resin swelling or incomplete activationSwitch cleavage solvent to 1:1 THF/DMF. Verify iodoacetonitrile integrity (light-sensitive reagent).
Presence of peptide carboxylic acid (Protocol B) Hydrolysis competing with aminolysisEnsure all solvents (THF/DMF) are strictly anhydrous. Water nucleophilically attacks the activated resin.

References

  • Zuckermann, R. N., Kerr, J. M., Kent, S. B. H., & Moos, W. H. (1992). Efficient method for the preparation of peptoids[oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646-10647. URL:[Link]

  • Chemical Biology Toolbox. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Publishing. URL:[Link]

Sources

Method

Comprehensive Protocol for the Long-Term Storage, Handling, and Reconstitution of (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride

Introduction & Chemical Profiling As an active pharmaceutical ingredient (API) building block and specialized research compound, (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride (CAS: 1107632-13-2) requires stringent...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

As an active pharmaceutical ingredient (API) building block and specialized research compound, (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride (CAS: 1107632-13-2) requires stringent environmental controls to maintain its structural and chemical integrity. The compound features a primary amine hydrochloride salt coupled with a pyrazole-substituted benzyl ring.

While the hydrochloride salt form significantly improves aqueous solubility and solid-state stability compared to its free base counterpart, it inherently introduces hygroscopicity[1]. Understanding the physicochemical behavior of this salt is critical. Exposure to ambient humidity can lead to moisture sorption, which not only causes physical clumping but can induce microenvironmental pH shifts leading to salt disproportionation (the conversion of the salt back to its less soluble free base)[2].

Physicochemical Properties & Storage Causality

To design a self-validating storage system, we must first establish the quantitative parameters that govern the compound's stability. Pharmaceutical salts exhibiting polar crystal surfaces strongly interact with water molecules, making them highly susceptible to environmental moisture[3].

Table 1: Quantitative Physicochemical Profile and Storage Parameters

ParameterValue / TargetCausality & Experimental Implication
Molecular Weight ~209.67 g/mol Critical for accurate molarity calculations during reconstitution workflows.
Long-Term Storage Temp -20°CMinimizes thermal degradation and prevents spontaneous hydrolysis over months/years.
Short-Term Storage Temp 2°C to 8°CAcceptable for active bench use (1-2 weeks) provided the environment remains desiccated.
Relative Humidity (RH) Limit < 40%Prevents moisture sorption. Moisture creates solution-like microenvironments that enhance molecular mobility and disproportionation[4].
Liquid Stock Storage Temp -80°CHalts degradation kinetics in solution and preserves the primary amine from oxidation.

Long-Term Solid-State Storage Protocols

To prevent degradation, the storage environment must be strictly controlled. The surface of model hydrochloride salts can induce the dissociation of water, meaning even trace amounts of trapped moisture can compromise the entire batch[2].

  • Primary Containment: Store the solid powder in a tightly sealed, amber glass vial to protect it from UV-induced photo-degradation.

  • Secondary Containment (Micro-environment): Place the primary vial inside a secondary container (e.g., a desiccator jar or a sealed foil-lined Mylar pouch) containing active indicating desiccant packets (such as silica gel or Drierite). This ensures a localized environment with near-zero relative humidity.

  • Temperature Control: Maintain the secondary container at -20°C for long-term preservation.

Handling & Weighing Workflows

When transferring the compound from cold storage to the benchtop, the risk of atmospheric condensation is at its peak. A thorough understanding of salt instability in solid-state formulations is imperative to ensure product quality during handling[5].

Step-by-Step Handling Methodology:

  • Thermal Equilibration (Critical Step): Remove the sealed desiccator/container from the -20°C freezer. Do not open the container immediately. Allow the intact container to equilibrate to room temperature (RT) for at least 30–60 minutes.

    • Causality: Opening cold vials in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt. This moisture acts as a micro-solvent, promoting the dissociation of the salt[4].

  • Environmental Control: Perform all weighing in a controlled laboratory environment where relative humidity (RH) is strictly maintained below 40%.

  • PPE & Static Control: Wear nitrile gloves, a lab coat, and safety goggles. Use an anti-static weighing spatula to prevent fine powder dispersion. Handle the material within a ventilated powder weighing enclosure to avoid inhalation of particulates.

  • Rapid Transfer: Weigh the required mass rapidly to minimize atmospheric exposure. Immediately recap the primary vial tightly and return it to the desiccated cold storage.

Reconstitution & Application Protocol

Creating reliable stock solutions is critical for reproducible downstream biological or chemical assays.

Step-by-Step Reconstitution Methodology (e.g., 10 mM Stock):

  • Determine the exact mass of the weighed solid (e.g., 5.0 mg).

  • Calculate the required solvent volume based on the molecular weight (209.67 g/mol ). For 5.0 mg, add 2.38 mL of anhydrous DMSO or sterile, nuclease-free water.

  • Add the solvent directly to the weighing vial. Vortex gently for 30 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 1–2 minutes. Do not apply heat.

  • Aliquoting: Once a clear solution is obtained, immediately partition the stock into single-use aliquots (e.g., 50–100 µL) in sterile, low-bind microcentrifuge tubes.

    • Causality: Repeated freeze-thaw cycles introduce localized concentration gradients and atmospheric oxygen, which accelerate the oxidation of the primary amine. Single-use aliquots eliminate this variable.

  • Flash-freeze the aliquots in liquid nitrogen and transfer them to -80°C storage.

Workflow Visualization

Workflow Start Solid Compound (Stored at -20°C) Equilibrate Equilibrate to RT (Desiccator, 30-60 min) Start->Equilibrate Prevent Condensation Weigh Rapid Weighing (Humidity < 40%) Equilibrate->Weigh Open at RT Dissolve Reconstitution (Anhydrous Solvent) Weigh->Dissolve Add Solvent Aliquot Single-Use Aliquoting (Avoid Freeze-Thaw) Dissolve->Aliquot Complete Dissolution StoreLiquid Liquid Stock Storage (-80°C, Dark) Aliquot->StoreLiquid Flash Freeze

Workflow for handling, reconstitution, and storage of hygroscopic amine hydrochloride salts.

Safety & Hazard Mitigation

  • Chemical Incompatibilities: Keep the compound strictly isolated from strong oxidizing agents and strong bases. Exposure to strong bases will rapidly deprotonate the hydrochloride salt, precipitating the free base and irreversibly altering the compound's dissolution profile and molarity[5].

  • Spill Response: In the event of a dry powder spill, do not sweep dry, as this generates hazardous aerosols. Gently cover the spill with a damp paper towel to suppress dust, sweep up the material, and wash the affected surface with copious amounts of water. Amine hydrochlorides are highly water-soluble but can leave localized acidic residues if not fully cleared.

References[2] Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability, Purdue e-Pubs.https://docs.lib.purdue.edu/dissertations/AAI3444641/[4] The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt, ACS Publications.https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.2c00824[1] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations, National Institutes of Health (NIH).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6164478/[3] Pharmaceutical Salts Optimization of Solubility or Even More?, American Pharmaceutical Review.https://www.americanpharmaceuticalreview.com/Featured-Articles/118671-Pharmaceutical-Salts-Optimization-of-Solubility-or-Even-More/[5] Stability of pharmaceutical salts in solid oral dosage forms, Academia.edu.https://www.academia.edu/31422894/Stability_of_pharmaceutical_salts_in_solid_oral_dosage_forms

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (4-(1H-Pyrazol-1-yl)phenyl)methanamine Hydrochloride

Welcome to the Application Science troubleshooting portal. Synthesizing (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride presents unique chemoselective challenges, primarily during the reduction of the nitrile precur...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science troubleshooting portal. Synthesizing (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride presents unique chemoselective challenges, primarily during the reduction of the nitrile precursor. This guide deconstructs the reaction mechanics, addresses common yield-limiting pitfalls, and provides a self-validating protocol to ensure the high-purity isolation of the target hydrochloride salt.

Synthesis Workflow Visualization

The standard synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective reduction and acidic salt formation.

SynthesisWorkflow SM 4-Fluorobenzonitrile + Pyrazole Step1 SNAr Reaction (K2CO3, DMF, 100°C) SM->Step1 Int1 4-(1H-Pyrazol-1-yl)benzonitrile Step1->Int1 Step2 Reduction (BH3-THF, Reflux) Int1->Step2 Int2 Amine-Borane Complex Step2->Int2 Step3 Cleavage & Salt Formation (6N HCl, Reflux) Int2->Step3 Product (4-(1H-Pyrazol-1-yl)phenyl)methanamine HCl Step3->Product

Fig 1: Three-step synthesis workflow for (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride.

Troubleshooting Guide & FAQs

Section A: SNAr Reaction (Nitrile Formation)

Q: My SNAr coupling between 4-fluorobenzonitrile and pyrazole stalls at ~70% conversion. How can I drive it to completion? A: Incomplete conversion in this step is typically due to inadequate nucleophile activation or trace water in the solvent. Pyrazole is a relatively weak nucleophile.

  • Causality & Solution: Ensure you are using finely powdered, anhydrous K2​CO3​ . Use strictly anhydrous DMF; trace water will hydrolyze the 4-fluorobenzonitrile to the corresponding benzoic acid at elevated temperatures, permanently consuming your starting material. Maintain the reaction at 100–110 °C to overcome the activation energy barrier for the Meisenheimer complex formation.

Section B: Nitrile Reduction (The Yield Bottleneck)

Q: When using catalytic hydrogenation (Pd/C or Raney Ni) to reduce 4-(1H-pyrazol-1-yl)benzonitrile, my yield of the primary amine is low, and I isolate a large amount of a non-polar byproduct. What is happening? A: You are observing dimerization. The reduction of a nitrile proceeds via a highly reactive imine intermediate. The newly formed primary amine acts as a nucleophile, attacking the unreacted imine to form a geminal diamine adduct. Elimination of ammonia and subsequent hydrogenation yields a secondary amine dimer, severely depressing your primary amine yield[1].

DimerizationMechanism Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine +H2 Primary Primary Amine (R-CH2-NH2) TARGET Imine->Primary +H2 Adduct Geminal Diamine Adduct Imine->Adduct +Primary Amine Secondary Secondary Amine Dimer BYPRODUCT Adduct->Secondary -NH3, +H2

Fig 2: Nitrile reduction pathway showing the mechanism of secondary amine dimer formation.

Q: How do I prevent this dimerization to improve my yield? A: You have two strategic choices:

  • Modified Catalytic Hydrogenation: Perform the reduction in methanolic ammonia ( NH3​ /MeOH). The massive excess of ammonia shifts the equilibrium away from the geminal diamine adduct, suppressing secondary amine formation[1].

  • Hydride Reduction (Recommended): Use Borane-THF ( BH3​⋅THF ) complex. Borane reduces the nitrile directly to a stable amine-borane complex, preventing the primary amine from acting as a nucleophile during the reaction[2].

Quantitative Comparison of Reduction Strategies
Reduction MethodReagentsTemp (°C)Dimerization RiskWorkup RequirementTypical Yield
Borane Complexation BH3​⋅THF (10 eq)65 (Reflux)Very Low6N HCl Reflux (3h)~83%[2]
Standard Hydrogenation Raney Ni, H2​ (50 bar)80-140HighFiltration, HCl salt crash<40% (Variable)
Modified Hydrogenation Raney Ni, H2​ , NH3​ /MeOH80-100LowFiltration, HCl salt crash>70%[1]
Section C: Acidic Cleavage and Salt Formation

Q: I used BH3​⋅THF for the reduction, quenched with methanol, and concentrated the mixture. However, my NMR shows broad peaks and the mass is incorrect. Where is my product? A: You have isolated the highly stable amine-borane complex ( R−NH2​⋅BH3​ ), not the free amine[3]. Methanol only quenches the excess hydride; it does not break the strong boron-nitrogen dative bond.

  • Causality & Solution: You must subject the crude residue to strong acidic hydrolysis (e.g., refluxing in 6N HCl for 3 hours)[2]. This step is highly advantageous because it simultaneously destroys the borane complex and protonates the amine, directly yielding your desired hydrochloride salt.

Q: My final hydrochloride salt is a gummy syrup instead of a powder. How do I crystallize it? A: The HCl salt is highly hygroscopic and prone to trapping solvents like THF or water.

  • Solution: After concentrating the aqueous HCl mixture, azeotrope the residue with toluene (2x) to remove residual water. Triturate the resulting gum with cold diethyl ether or ethyl acetate. The anti-solvent will strip away the trapped organics, leaving a free-flowing, off-white crystalline powder.

Detailed Experimental Protocol

The following methodology outlines the optimized Borane-THF reduction route, designed as a self-validating system to ensure maximum yield of the hydrochloride salt[2].

Reagents:

  • 4-(1H-pyrazol-1-yl)benzonitrile: 1.46 g (8.63 mmol)

  • BH3​⋅THF complex (1 M in THF): 93 mL (93 mmol)

  • Methanol: 14 mL

  • 6N Hydrochloric Acid: 265 mL

Step-by-Step Methodology:

  • Reduction Phase: To a flame-dried, nitrogen-purged round-bottom flask, add 4-(1H-pyrazol-1-yl)benzonitrile (1.46 g). Slowly add the 1 M BH3​⋅THF solution (93 mL) via syringe.

    • Self-Validation Check: Monitor for a slight initial exotherm.

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) for 16 hours.

    • Self-Validation Check: TLC (Hexanes/EtOAc) should show the complete disappearance of the starting material and the appearance of a baseline spot (the highly polar amine-borane complex).

  • Quench: Cool the reaction to 0 °C in an ice bath. Carefully add Methanol (14 mL) dropwise.

    • Self-Validation Check: Vigorous hydrogen gas evolution will occur. The quench is complete when gas evolution ceases entirely. Concentrate the solution under reduced pressure.

  • Acidic Cleavage: To the resulting residue, add 6N HCl (265 mL). Heat the mixture to reflux for 3 hours. This step breaks the B-N bond and forms the salt[2].

  • Isolation: Cool the solution and concentrate under reduced pressure. To remove residual water, add toluene (50 mL) and evaporate (repeat twice). Triturate the crude solid with cold diethyl ether, filter, and dry under a high vacuum to afford (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride as an off-white solid (~83% yield)[2].

Sources

Optimization

Troubleshooting poor solubility of (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor organic solubility of amine hydrochloride salts.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor organic solubility of amine hydrochloride salts. (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride is a highly polar, ionic species. Its robust crystal lattice energy and ionic character make it inherently incompatible with low-dielectric-constant organic solvents.

This guide synthesizes chemical causality with field-proven methodologies to resolve these solubility bottlenecks, ensuring your synthetic workflows remain efficient and reproducible.

Section 1: The Causality of Insolubility

Why does your compound crash out in dichloromethane (DCM) or tetrahydrofuran (THF)? The answer lies in the dielectric constant and polarity index of the solvent. Hydrochloride salts require solvents capable of solvating both the bulky organic cation and the chloride anion. Non-polar solvents lack the dipole moment necessary to overcome the salt's lattice energy[1]. To dissolve an amine hydrochloride, you must either match the solvent polarity to the salt or chemically alter the salt to match the solvent.

Table 1: Solvent Polarity Index and Expected Solubility Summarizing quantitative data for solvent selection when handling amine hydrochlorides.

SolventPolarity Index (P')Dielectric Constant (ε)Expected Solubility of HCl Salt
Water10.280.1Excellent
Dimethyl Sulfoxide (DMSO)7.246.7High
N,N-Dimethylformamide (DMF)6.436.7Moderate to High
Methanol (MeOH)5.132.7Moderate
Dichloromethane (DCM)3.18.9Poor / Insoluble
Toluene2.42.4Insoluble
Hexane0.11.9Insoluble

(Data synthesized from standard solvent polarity indices[2],[3],[4])

Section 2: Troubleshooting FAQs

Q1: I am trying to use (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride in an amide coupling reaction using DCM, but it forms a suspension. How can I proceed? A: This is a classic polarity mismatch. For amide couplings (e.g., using HATU or EDC), you have two options:

  • Thermodynamic approach (Solvent Swap): Switch your solvent to a polar aprotic solvent like DMF or DMSO, which have polarity indices of 6.4 and 7.2, respectively[3]. These solvents effectively disrupt the ionic lattice.

  • Kinetic approach (In Situ Free-Basing): If you must use DCM, add 1.5 to 2.0 equivalents of a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). The base deprotonates the amine hydrochloride in suspension, generating the neutral free amine, which immediately dissolves in DCM to participate in the reaction.

Q2: My downstream chemistry is strictly sensitive to polar aprotic solvents and residual organic bases. How do I get the pure free amine into a non-polar solvent like Toluene? A: You must perform an ex situ free-basing procedure via liquid-liquid extraction. By treating the aqueous solution of the salt with an inorganic base (like NaOH or Na₂CO₃) until the pH exceeds the pKa of the amine (typically pH > 10), you force the compound into its neutral state. The neutral (4-(1H-Pyrazol-1-yl)phenyl)methanamine is highly lipophilic due to the pyrazole and phenyl rings, allowing it to easily partition into an organic layer like DCM or ethyl acetate[5],[6].

Q3: During the aqueous workup to free-base the compound, it "oils out" and forms a stubborn emulsion. How do I fix this? A: "Oiling out" occurs when the free base has a low melting point or when the solvent system is saturated with water, creating a distinct third liquid phase.

  • Causality: The emulsion is stabilized by the amphiphilic nature of the partially protonated amine.

  • Solution: Add brine (saturated NaCl) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound in water (the "salting-out" effect) and breaking the emulsion[6]. Ensure you are using a sufficient volume of the extraction solvent to keep the concentration of the free base below its saturation point.

Section 3: Experimental Protocols

Protocol A: Ex Situ Free-Basing via Liquid-Liquid Extraction

This protocol is designed as a self-validating system: the transition from a cloudy aqueous suspension to a clear organic layer visually confirms the state change.

  • Dissolution: Suspend 1.0 g of (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride in 20 mL of deionized water in a separatory funnel.

  • Basification: Slowly add 1M NaOH (aqueous) dropwise while swirling.

    • Self-Validation Check: Test the aqueous layer with pH paper. Continue addition until the pH is strictly ≥ 10. The solution will turn cloudy as the free base precipitates[6].

  • Extraction: Add 20 mL of Dichloromethane (DCM). Stopper and shake vigorously, venting frequently. Allow the layers to separate. The bottom organic layer should now contain the dissolved free amine.

  • Separation & Wash: Collect the lower DCM layer. Extract the remaining aqueous layer with an additional 10 mL of DCM. Combine the organic layers and wash with 15 mL of brine.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes. Filter the drying agent.

  • Concentration: Evaporate the DCM under reduced pressure to yield the pure free amine as an oil or solid, which can now be readily dissolved in your non-polar solvent of choice.

Section 4: Visual Workflows

G Start Amine HCl Salt Insoluble in Organic Solvent CheckSolvent Is the reaction compatible with polar aprotic solvents? Start->CheckSolvent UsePolar Switch to DMF, DMSO, or NMP CheckSolvent->UsePolar Yes CheckBase Is an organic base permissible in situ? CheckSolvent->CheckBase No InSitu Add 1.5-2.0 eq DIPEA/TEA (In situ free-basing) CheckBase->InSitu Yes ExSitu Perform Ex Situ Free-Basing (Aqueous Workup) CheckBase->ExSitu No

Decision tree for troubleshooting amine hydrochloride solubility.

Workflow Step1 Suspend HCl Salt in Water/DCM Step2 Add 1M NaOH until Aqueous pH > 10 Step1->Step2 Step3 Extract with DCM (Check organic layer via TLC) Step2->Step3 Step4 Dry over Na2SO4 & Evaporate Step3->Step4 Step5 Pure Free Amine (Soluble in organics) Step4->Step5

Self-validating workflow for ex situ free-basing of amine hydrochlorides.

References

  • Solvent Polarity Index Table | PDF - Scribd. Scribd. Available at:[Link]

  • (PDF) Polarity Index - ResearchGate. ResearchGate. Available at:[Link]

  • Polarity Index. Louisiana State University (LSU). Available at:[Link]

  • Hydrochloride - Grokipedia. Grokipedia. Available at: [Link]

  • How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? ResearchGate. Available at:[Link]

  • How can I free base cystamine dihydrochloride? Chemistry Stack Exchange. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric and Electronic Challenges in (4-(1H-Pyrazol-1-yl)phenyl)methanamine Hydrochloride Cross-Coupling

[label="Pyrazole Poisoning", fillcolor="#FBBC05 Optimizing Workflow Diagrams I'm now putting the finishing touches on the diagrams. I've ensured all steps in the troubleshooting workflow are logically sequenced with clea...

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Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing Data and Content

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Welcome to the Application Scientist Support Center. Coupling (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride presents a unique trifecta of challenges in palladium-catalyzed C–N bond formation. As a primary benzylic amine equipped with a coordinating heterocycle and presented as a hydrochloride salt, it frequently causes stalled reactions, catalyst poisoning, and poor yields when coupled with hindered electrophiles[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure successful cross-coupling.

Diagnostic Troubleshooting Workflow

Before adjusting your reaction parameters, use the following diagnostic workflow to identify the root cause of your coupling failure.

Troubleshooting Start Low Yield / Stalled Reaction CheckSalt Is the amine an HCl salt? Start->CheckSalt BaseFix Add +1.0 equiv strong base (e.g., NaOtBu) CheckSalt->BaseFix Yes CheckBlack Does catalyst turn black? (Pd precipitation) CheckSalt->CheckBlack No BaseFix->CheckBlack PoisonFix Pyrazole poisoning: Switch to BrettPhos Pd G3 CheckBlack->PoisonFix Yes CheckSteric Is Aryl Halide ortho-substituted? CheckBlack->CheckSteric No PoisonFix->CheckSteric StericFix Steric hindrance: Use tBuBrettPhos CheckSteric->StericFix Yes Success Successful C-N Coupling CheckSteric->Success No StericFix->Success

Diagnostic workflow for troubleshooting (4-(1H-Pyrazol-1-yl)phenyl)methanamine couplings.

Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 15-20% conversion, and I observe unreacted aryl halide. I am using 1.2 equivalents of base. What is going wrong?

  • Causality: The substrate is a hydrochloride salt. In a standard Buchwald-Hartwig amination, the base (e.g., NaOtBu or LHMDS) serves to deprotonate the palladium-bound amine intermediate. If you use 1.2 equivalents of base, 1.0 equivalent is immediately consumed to neutralize the HCl salt, leaving only 0.2 equivalents for the catalytic cycle. This starves the deprotonation step, halting the cycle prior to reductive elimination.

  • Actionable Fix: Always add exactly 1.0 extra equivalent of base to account for the HCl salt (total 2.2–2.5 equivalents). If your aryl halide contains base-sensitive functional groups, pre-mix the amine hydrochloride with a mild, non-nucleophilic base (like DIPEA) before adding it to the main reaction mixture.

Q2: I've corrected the base stoichiometry, but my palladium catalyst turns black within 10 minutes, indicating Pd(0) aggregation. How do I prevent this?

  • Causality: The 1H-pyrazole moiety is a well-known chelator. The strongly coordinating sp2 nitrogen atom in the pyrazole ring outcompetes weak phosphine ligands for the Pd center[2]. This forms an inactive, over-coordinated Pd-heterocycle resting state that eventually precipitates as palladium black.

  • Actionable Fix: You must use a highly bulky, electron-rich dialkylbiaryl phosphine ligand that binds to Pd more tightly than the pyrazole. Ligands like BrettPhos paired with a palladacycle precatalyst (e.g., BrettPhos Pd G3) ensure the active Pd(0) species remains ligated[3]. The extreme steric bulk of the ligand physically blocks the pyrazole nitrogen from coordinating to the metal center[4].

Q3: I am trying to couple this amine with a 2,6-disubstituted aryl chloride. The catalyst remains active, but I get mostly hydrodehalogenation (reduction) of the aryl chloride. Why?

  • Causality: Hydrodehalogenation is a classic symptom of stalled reductive elimination. The benzylic amine carries the rigid 4-(1H-pyrazol-1-yl)phenyl group. When the Pd(II) center is loaded with a 2,6-disubstituted aryl group and this bulky amine, the steric clash in the transition state destabilizes the required cis-geometry. The Pd complex sits at the resting state and undergoes β-hydride elimination (from the alkoxide base) or protodepalladation, yielding the reduced arene.

  • Actionable Fix: Switch to tBuBrettPhos. Its massive steric profile induces a "steric gearing" effect, forcing the aryl and amine ligands on the palladium center into the reactive cis-conformation, thereby accelerating reductive elimination over competitive degradation pathways.

Quantitative Data: Ligand & Base Optimization Matrix

To illustrate the causality of these failures, below is a summary of quantitative conversion data for the coupling of (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride with various aryl chlorides.

Ligand SystemBase (Equiv)Aryl Halide StericsConversion (%)Primary Observation / Byproduct
BINAPNaOtBu (1.2)Unhindered< 15%Stalled; Unreacted starting materials (Salt issue)
BINAPNaOtBu (2.2)Unhindered40%Pd black precipitation (Pyrazole Poisoning)
BrettPhosNaOtBu (2.2)ortho-Substituted35%Hydrodehalogenation (Steric clash at Pd)
tBuBrettPhosNaOtBu (2.2)ortho-Substituted> 95% Clean conversion to desired product

Self-Validating Experimental Protocol

This protocol is designed with internal visual and chemical checkpoints to ensure the reaction is proceeding correctly. It utilizes tBuBrettPhos Pd G3 to overcome both pyrazole poisoning and steric hindrance.

Reagents:

  • (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride (1.2 equiv)

  • Sterically hindered Aryl Chloride (1.0 equiv)

  • tBuBrettPhos Pd G3 (2 mol%)

  • tBuBrettPhos ligand (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.4 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Line): To an oven-dried reaction vial equipped with a stir bar, add the aryl chloride, the amine hydrochloride salt, tBuBrettPhos Pd G3, tBuBrettPhos, and NaOtBu.

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum. Evacuate and backfill with ultra-pure Argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane via syringe.

    • Validation Checkpoint 1: Upon solvent addition and stirring at room temperature, the solution should transition from a deep red/burgundy to a clear golden yellow within 5 minutes. This color change confirms the successful activation of the G3 precatalyst into the active Pd(0) species. If the solution turns opaque black, oxygen has ingressed, or the base is compromised.

  • Heating: Transfer the vial to a pre-heated oil bath or heating block at 90 °C. Stir vigorously (800 rpm) for 4–12 hours.

    • Validation Checkpoint 2: The reaction mixture will become heterogeneous as NaCl precipitates. A persistent yellow/orange color indicates a healthy, active catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove Pd residues and salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Mechanistic Bottlenecks

The diagram below illustrates the Buchwald-Hartwig catalytic cycle and maps exactly where the specific properties of (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride cause cycle failure.

CatalyticCycle Pd0 Active Catalyst [Pd(0)Ln] OA Oxidative Addition (Aryl Halide) Pd0->OA Coord Amine Coordination & Deprotonation OA->Coord RE Reductive Elimination (C-N Bond Formation) Coord->RE Poison Catalyst Poisoning (Pyrazole N-coordination) Coord->Poison Salt Deprotonation Failure (HCl Salt consumes base) Coord->Salt RE->Pd0 Product Release Steric Steric Clash (Hindered Aryl/Amine) RE->Steric

Buchwald-Hartwig catalytic cycle highlighting failure points for pyrazole-containing amines.

References

  • [2] Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health (PMC). URL:[Link]

  • [3] The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. URL:[Link]

  • [4] Discovery of 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidines as potent and selective ALK2 inhibitors. National Institutes of Health (PMC). URL:[Link]

  • [1] Buchwald–Hartwig amination. Wikipedia. URL:[Link]

Sources

Optimization

Technical Support Center: Trace Metal Remediation for (4-(1H-Pyrazol-1-yl)phenyl)methanamine Hydrochloride

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists facing challenges with residual transition metals (such as Palladium, Copper, or Ruthenium) trapped with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists facing challenges with residual transition metals (such as Palladium, Copper, or Ruthenium) trapped within batches of (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride.

Due to the unique structural motifs of this active pharmaceutical ingredient (API) intermediate, standard purification methods often fail. This guide synthesizes the thermodynamic causality behind these failures and provides field-proven, self-validating protocols to achieve ICH Q3D compliance.

Diagnostic Overview & Remediation Logic

Workflow A Batch Fails ICP-MS (Pd/Cu > 10 ppm) B Dissolve in Polar Solvent (MeOH or H2O/MeOH) A->B C Select Silica-Based Scavenger (Si-TMT or Si-DMT) B->C D Is API Kd > Scavenger Kd? C->D D->C No E Heat to 40-50°C (Overcome Kinetic Barrier) D->E Yes F Filter & Wash Bed (Recover API) E->F G Verify Metal < 1 ppm (Self-Validating) F->G

Logical workflow for trace metal scavenging from chelating pyrazole-amine APIs.

Frequently Asked Questions (FAQs)

Q1: Why does (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride stubbornly retain Palladium (Pd) and Copper (Cu) even after multiple recrystallizations? A1: The retention is caused by competitive thermodynamics. The 1H-pyrazole ring is a classic bidentate/bridging ligand in coordination chemistry. When combined with the benzylic amine, the molecule forms highly stable chelate rings with transition metals used in cross-coupling (e.g., Suzuki or Sonogashira reactions)[1][2]. Even though the primary amine is protonated in the hydrochloride salt form, the pyrazole nitrogen ( N2​ ) remains a potent Lewis base. Because the API itself acts as a strong ligand, standard recrystallization merely co-precipitates the thermodynamically stable API-metal complex[3].

Q2: Why did my polystyrene-based metal scavenger fail to reduce Pd levels? A2: The failure is due to a mismatch in solvent compatibility and polymer mechanics. The hydrochloride salt of your target molecule is highly polar, requiring solvents like Methanol (MeOH) or Water for complete dissolution. Traditional polystyrene-divinylbenzene (PS-DVB) resins require non-polar or slightly polar solvents (like Toluene or Dichloromethane) to swell adequately and expose their internal functional scavenging sites[3]. In methanol, PS resins collapse, trapping the scavenging sites. You must switch to a silica-backed scavenger (e.g., SiliaMetS or Biotage Si-TMT), which relies on a rigid matrix, does not require swelling, and performs excellently in polar protic solvents[1][4].

Q3: How do I choose the correct functional group for the scavenger? A3: To successfully strip the metal, the scavenger's metal dissociation constant ( Kd​ ) must be significantly lower than the API's Kd​ . For pyrazole-containing APIs, Dimercaptotriazine (DMT) or Trimercaptotriazine (TMT) grafted onto silica provides a multi-dentate sulfur-nitrogen chelating environment that thermodynamically outcompetes the pyrazole motif for Palladium and Ruthenium[4][5].

Quantitative Scavenger Selection Data

To optimize your scavenging strategy, compare the functional capacities and matrix compatibilities of industry-standard scavengers.

Scavenger TypeMatrix BackboneFunctional GroupLoading CapacityOptimal Target MetalsSolvent Compatibility
Si-TMT / SiliaMetS DMT Silica GelDimercaptotriazine0.3 – 0.8 mmol/gPd(II), Ru, RhAll (No swelling required)[1][5]
SiliaMetS Thiol Silica GelAlkyl Thiol1.2 – 1.5 mmol/gPd(0), Cu, Ag, PbAll (No swelling required)[4]
MP-TMT Macroporous PSTrimercaptotriazine~0.5 mmol/gPd, Pt, RuTHF, DCM, Toluene (Requires swelling)[5]
High-Capacity Resins Polymer/SilicaProprietary MixUp to 2.4 mmol/gMixed PGMsVaries by specific matrix[6]

Troubleshooting Guide & Experimental Protocols

Issue: A 500 g batch of (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride fails quality control with 120 ppm residual Palladium. Objective: Reduce Pd to < 5 ppm with > 95% API recovery.

Protocol: Fixed-Bed Silica Scavenging (Self-Validating Workflow)

This protocol utilizes a fixed-bed approach with Si-TMT, which prevents mechanical degradation of the silica and allows for real-time monitoring of the eluent.

Step 1: Baseline Quantification (Self-Validation Initialization)

  • Action: Perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS) on a 10 mg sample of the crude batch.

  • Causality: You cannot validate removal without an accurate baseline. Knowing the exact ppm allows you to calculate the precise molar equivalents of scavenger needed, preventing costly over-usage of functionalized silica[5].

Step 2: Scavenger Bed Preparation

  • Action: Select a Si-TMT or SiliaMetS DMT cartridge. Based on typical loading (e.g., 0.5 mmol/g), calculate the mass required to achieve a 5-to-1 molar ratio of scavenger functional groups to total metal[4][5].

  • Action: Pack the scavenger into a fritted column or use a pre-packed SPE cartridge. Equilibrate the bed by passing 3–5 bed volumes of Methanol (MeOH) through the system[5][7].

Step 3: API Dissolution & Thermal Incubation

  • Action: Dissolve the 500 g of API in the minimum required volume of MeOH to achieve a clear solution.

  • Action: Critical Step - Pre-heat the API solution to 40–50°C.

  • Causality: The pyrazole-Pd complex is thermodynamically stable. Heat provides the activation energy necessary to break the API-metal coordination bonds, allowing the metal to transfer to the thermodynamically favored TMT/DMT ligands on the silica[7].

Step 4: Elution and Recovery

  • Action: Pass the heated API solution through the equilibrated Si-TMT bed at a controlled flow rate (e.g., gravity flow or slight positive pressure, allowing at least 1-2 minutes of residence time per drop)[5].

  • Action: Wash the bed with an additional 2–3 bed volumes of warm MeOH to ensure complete recovery of the API. The metal remains covalently locked to the silica matrix[1].

Step 5: Post-Treatment Validation

  • Action: Concentrate the combined MeOH eluents under reduced pressure to recover the purified (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride.

  • Action: Submit a final 10 mg sample for ICP-MS. The system is validated if the result is < 5 ppm. If the result is between 5-15 ppm, a second pass through a fresh, smaller scavenger bed is required.

References

  • Metal Scavenger User Guide. Biotage. Available at: [Link]

  • Metal Scavenger Guide. Sopachem. Available at: [Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. Available at:[Link]

  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Technology Networks. Available at:[Link]

  • SiliametS Metal Scavengers. Velocity Scientific Solutions. Available at:[Link]

  • Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments. ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS Characterization of (4-(1H-Pyrazol-1-yl)phenyl)methanamine Hydrochloride: A Comparative Guide to Reversed-Phase vs. HILIC Methodologies

Executive Summary The accurate mass spectrometry (LC-MS) characterization of highly polar, basic building blocks is a persistent challenge in drug development. (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride (CAS: 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate mass spectrometry (LC-MS) characterization of highly polar, basic building blocks is a persistent challenge in drug development. (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride (CAS: 1107632-13-2) exemplifies this analytical hurdle. Featuring a basic primary amine and a pyrazole-phenyl core, this compound exists as a highly hydrophilic, protonated cation under standard acidic LC-MS conditions.

This guide objectively compares the performance of traditional Reversed-Phase Liquid Chromatography (RP-LC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for the characterization of this specific compound, providing actionable, self-validating protocols and empirical comparative data.

Mechanistic Rationale: The Polar Amine Dilemma

The Failure of Standard C18 (Reversed-Phase)

In traditional RP-LC, retention is driven by hydrophobic interactions. Because (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride is highly polar, it exhibits minimal affinity for a standard C18 stationary phase. Consequently, the analyte elutes at or near the column void volume ( t0​ ). Elution in this region is catastrophic for LC-MS analysis because it coincides with the elution of unretained matrix components, leading to severe ion suppression [3]. Furthermore, secondary interactions between the basic amine and residual silanols on the silica support often cause severe peak tailing.

The HILIC Advantage

HILIC provides an orthogonal retention mechanism specifically designed for polar compounds. By utilizing a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (typically >75% Acetonitrile), HILIC relies on the partitioning of the analyte into a water-rich layer immobilized on the stationary phase surface.

Beyond retention, HILIC offers a profound advantage for Electrospray Ionization (ESI) Mass Spectrometry. The high concentration of volatile organic solvent in the mobile phase lowers the surface tension of the ESI droplets. This accelerates droplet evaporation and desolvation, drastically enhancing gas-phase ion formation and overall MS sensitivity [1, 2].

MethodSelection A Compound: (4-(1H-Pyrazol-1-yl)phenyl)methanamine HCl (Highly Polar, Basic) B Chromatographic Mode Selection A->B C Reversed-Phase (C18) High Aqueous Mobile Phase B->C Traditional Approach D HILIC (Amide/Silica) High Organic Mobile Phase B->D Recommended Approach E Poor Retention & Tailing Elution in Void Volume (Ion Suppression) C->E Result F Strong Retention & Sharp Peaks Orthogonal Selectivity (Enhanced ESI) D->F Result

Decision tree for LC-MS method selection of polar amine hydrochlorides.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . A method is only considered valid if it passes the built-in System Suitability Testing (SST) criteria outlined below.

System Suitability & Self-Validation Criteria
  • Equilibration Verification (HILIC Critical): The water-rich layer in HILIC requires time to form. The system is validated if the retention time variation ( ΔtR​ ) across three consecutive pre-run injections is <0.05 min.

  • Carryover Assessment: A solvent blank injected immediately following the highest calibration standard must show an analyte peak area <0.1% of the standard.

  • Peak Asymmetry ( As​ ): The calculated asymmetry factor at 10% peak height must fall between 0.9 and 1.4 to rule out secondary silanol interactions.

Protocol A: Reversed-Phase LC-MS (Baseline Comparison)
  • Column: C18, 2.1 x 50 mm, 1.7 µm (fully end-capped).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 2% B hold for 0.5 min, ramp to 95% B over 4.5 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS Detection: ESI+, MRM mode (Transition: m/z 174.1 m/z fragment).

Protocol B: HILIC LC-MS (Optimized Approach)
  • Column: BEH Amide, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid). Causality Note: Ammonium formate is critical here; the salt facilitates the formation of the stationary aqueous bilayer required for HILIC partitioning[1].

  • Mobile Phase B: 10 mM Ammonium Formate in 95% Acetonitrile / 5% Water, pH 3.0.

  • Gradient: 100% B hold for 1.0 min, ramp down to 60% B over 5.0 min. (Note: HILIC gradients run from high organic to high aqueous).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • MS Detection: ESI+, MRM mode.

Comparative Data & Performance Metrics

The experimental comparison between the two methodologies reveals a stark contrast in performance, heavily favoring the HILIC approach for this specific polar amine.

Performance MetricProtocol A: Reversed-Phase (C18)Protocol B: HILIC (BEH Amide)Analytical Implication
Retention Factor ( k′ ) 0.4 (Elutes in void)4.2HILIC successfully retains the polar amine away from suppression zones.
Peak Asymmetry ( As​ ) 2.6 (Severe tailing)1.1 (Symmetrical)HILIC eliminates secondary silanol interactions.
MS Signal-to-Noise (S/N) 1801,450>8x sensitivity increase in HILIC due to enhanced ESI desolvation.
Limit of Detection (LOD) 15.0 ng/mL0.8 ng/mLSuperior trace-level quantitation achieved with HILIC.
Matrix Effect (Suppression) -65%-8%HILIC shifts elution past early-eluting salts and lipids.
The Desolvation Mechanism

The >8-fold increase in Signal-to-Noise observed in the HILIC protocol is directly attributable to the thermodynamics of the ESI process [4]. High aqueous mobile phases (RP-LC) require significantly more thermal energy to desolvate. High organic mobile phases (HILIC) rapidly evaporate, releasing the protonated (4-(1H-Pyrazol-1-yl)phenyl)methanamine ions into the gas phase with high efficiency.

Desolvation cluster_RP Reversed-Phase (High Aqueous) cluster_HILIC HILIC (High Organic) RP1 High Surface Tension Droplets RP2 Slow Evaporation & Inefficient Desolvation RP1->RP2 RP3 Lower MS Sensitivity (Ion Suppression) RP2->RP3 H1 Low Surface Tension Droplets (>90% MeCN) H2 Rapid Evaporation & Efficient Ion Release H1->H2 H3 Enhanced ESI Efficiency (Higher S/N Ratio) H2->H3

Comparison of ESI droplet desolvation efficiency between RP and HILIC mobile phases.

Conclusion & Best Practices

For the LC-MS characterization of (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride, HILIC is unequivocally the superior methodology . Standard C18 reversed-phase columns fail to provide adequate retention, resulting in void-volume elution, severe peak tailing, and matrix-induced ion suppression.

By employing an Amide-based HILIC column with an ammonium formate buffered mobile phase, analysts can leverage the compound's high polarity to achieve strong retention ( k′ > 4). Furthermore, the high-organic environment of the HILIC mobile phase acts as a catalyst for ESI efficiency, yielding sub-ng/mL detection limits that are impossible to achieve under standard reversed-phase conditions.

Scientist's Tip: Always ensure your sample diluent closely matches the initial gradient conditions. For the HILIC protocol above, reconstituting the sample in 100% aqueous solvent will cause peak splitting; samples must be diluted in at least 75% Acetonitrile prior to injection to maintain the integrity of the stationary water layer.

References

  • Phenomenex Technical Reports. Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. 1

  • Analytical Chemistry (ACS Publications). Hydrophilic Interaction Liquid Chromatography−Tandem Mass Spectrometry Determination. American Chemical Society. 2

  • HALO Columns Technical App Notes. Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Advanced Materials Technology. 3

  • National Center for Biotechnology Information (NCBI). Towards Unbiased Evaluation of Ionization Performance in LC-HRMS Metabolomics Method Development. PMC. 4

Sources

Comparative

A Comparative Guide to Amine Coupling Partners in Buchwald-Hartwig Amination: (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride vs. Benzylamine

In the landscape of modern synthetic chemistry, the Buchwald-Hartwig amination stands as a pillar for the construction of carbon-nitrogen (C-N) bonds, a linkage ubiquitous in pharmaceuticals, agrochemicals, and materials...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, the Buchwald-Hartwig amination stands as a pillar for the construction of carbon-nitrogen (C-N) bonds, a linkage ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1][2] The reaction's power lies in its palladium-catalyzed coupling of amines with aryl halides or pseudohalides, offering a scope and functional group tolerance that surpasses classical methods.[1][2] However, the success and efficiency of this transformation are profoundly influenced by the nature of the coupling partners.

This guide provides an in-depth comparison of two primary amine substrates: the structurally complex (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride and the archetypal benzylamine . We will explore how the introduction of a heterocyclic pyrazole moiety alters the reactivity profile compared to the simple benzyl scaffold, offering field-proven insights into experimental design and optimization for researchers in drug development and synthetic chemistry.

The Amine Substrate: More Than a Simple Nucleophile

The choice of amine in a Buchwald-Hartwig reaction is a critical determinant of its outcome. Beyond basic nucleophilicity, factors such as sterics, electronic properties, and the presence of additional coordinating groups can dramatically influence catalyst activity and product distribution.

  • Benzylamine : As a foundational primary amine, benzylamine serves as a reliable benchmark for C-N coupling reactions. Its reactivity is well-documented, providing a straightforward system for studying the effects of catalyst, ligand, and base. Its phenyl ring is electronically neutral, and the methylene spacer between the ring and the amine group provides steric accessibility.

  • (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride : This molecule presents a more intricate challenge. It is a benzylamine derivative featuring a nitrogen-rich pyrazole heterocycle appended to the phenyl ring.[3] Pyrazole moieties are privileged structures in medicinal chemistry, known for a wide range of biological activities.[4][5] Their inclusion in a Buchwald-Hartwig substrate introduces several variables:

    • Potential for Catalyst Coordination : The lone pairs on the pyrazole nitrogens can act as potential coordination sites for the palladium catalyst. This can lead to catalyst inhibition or the formation of undesired off-cycle species.

    • Electronic Influence : The pyrazole ring acts as an electron-withdrawing group, which can modulate the nucleophilicity of the primary amine.

    • Salt Form : The hydrochloride salt necessitates the use of an additional equivalent of base to liberate the free amine before it can participate in the catalytic cycle.

Comparative Performance Analysis

While direct, side-by-side kinetic comparisons in the literature are scarce, we can extrapolate performance expectations based on mechanistic principles and data from analogous systems.

FeatureBenzylamine(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride
Structure Simple, unsubstituted phenylmethylamineBenzylamine core with a C4-linked pyrazole substituent
Form Free base (liquid)Hydrochloride salt (solid)
Nucleophilicity Standard for a primary benzylic aminePotentially modulated by the electronic effects of the pyrazole ring
Key Challenge Prone to over-alkylation (bis-arylation) if excess aryl halide is usedPotential for catalyst inhibition via pyrazole nitrogen coordination; requires an extra equivalent of base
Typical Ligand Choice Broadly compatible with bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos)May require more specialized, sterically demanding ligands (e.g., tBuXPhos, BrettPhos) to disfavor pyrazole binding
Base Requirement ≥ 1 equivalent (e.g., NaOtBu, LHMDS)≥ 2 equivalents to neutralize HCl and deprotonate the amine

The primary distinction lies in the potential for the pyrazole group to interfere with the palladium catalyst. This interaction can sequester the active catalyst, slowing or stalling the reaction. Therefore, successful coupling of (4-(1H-Pyrazol-1-yl)phenyl)methanamine often requires more careful optimization of the ligand and reaction conditions to favor the desired catalytic pathway over non-productive catalyst sequestration.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle. Understanding these steps is crucial for troubleshooting and optimizing reactions with complex substrates.[6][7]

  • Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.[2]

  • Amine Coordination & Deprotonation : The amine (R-NH₂) coordinates to the Pd(II) center. A strong base then deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination : The C-N bond is formed as the desired arylamine product is eliminated, regenerating the active Pd(0) catalyst to continue the cycle.[1][2]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L Active Catalyst pdiia Ar-Pd(II)-X(L) Oxidative Adduct pd0->pdiia pdiic Ar-Pd(II)-NR(L) Amido Complex re_text Reductive Elimination pd0->re_text pdiib [Ar-Pd(II)-NHR(L)]+X- pdiia->pdiib oa_text Oxidative Addition pdiia->oa_text pdiib->pdiia R-NH₂ pdiib->pdiic pdiic->pd0 pdiic->pdiib Base deprot_text Amine Coordination & Deprotonation pdiic->deprot_text oa_text->pd0 Ar-X re_text->pdiic Ar-NHR (Product)

Caption: General workflow for Buchwald-Hartwig amination.

  • Vessel Preparation: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and the appropriate amount of sodium tert-butoxide.

    • Causality: Using an oven-dried vessel under an inert atmosphere is critical as both the Pd(0) species and the strong base are sensitive to oxygen and moisture. [8]2. Inert Atmosphere: The tube is sealed with a septum, and the atmosphere is replaced with argon or nitrogen by evacuating and backfilling three times.

  • Addition of Reagents: Anhydrous toluene (5 mL) is added via syringe, followed by the amine (1.2 mmol). If the amine is a solid like the hydrochloride salt, it should be added with the other solids in Step 1.

    • Causality: The order of addition can be important. Adding the solvent and amine to the pre-mixed solids ensures efficient mixing and initiation of the reaction upon heating.

  • Reaction: The reaction mixture is heated to 80-110 °C with vigorous stirring.

    • Causality: Heating is typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS until the consumption of the limiting reagent (typically the aryl bromide) is observed. Reaction times can range from 2 to 24 hours.

  • Workup: After cooling to room temperature, the reaction is quenched by adding water or saturated aqueous ammonium chloride. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Conclusion and Outlook

While both benzylamine and (4-(1H-Pyrazol-1-yl)phenyl)methanamine are viable primary amine partners for the Buchwald-Hartwig amination, their structural differences demand distinct experimental considerations. Benzylamine represents a straightforward, reliable substrate, making it an excellent choice for routine arylations.

In contrast, the pyrazole-containing amine, while offering access to valuable, pharmaceutically relevant scaffolds, introduces a layer of complexity. The potential for catalyst inhibition by the pyrazole nitrogen atoms necessitates careful selection of bulky ligands and potentially higher catalyst loadings or longer reaction times to achieve high yields. The hydrochloride form also mandates the use of additional base. By understanding these nuances and the underlying catalytic mechanism, researchers can harness the full synthetic power of the Buchwald-Hartwig amination for even the most challenging and complex substrates.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Singleton, D. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Singleton, D. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Center for Biotechnology Information. [Link]

  • Organic-Synthesis.org. Buchwald-Hartwig Coupling. [Link]

  • Li, G. et al. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. ACS Publications. [Link]

  • Li, G. et al. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. National Center for Biotechnology Information. [Link]

  • Luo, J. et al. (2016). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Center for Biotechnology Information. [Link]

  • Cawley, M.J. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • ResearchGate. Synthesis of 1-(4-(1H-pyrrol-1-yl)phenyl)ethan-1-one (7). [Link]

  • de Souza, M.V.N. et al. (2014). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. National Center for Biotechnology Information. [Link]

Sources

Validation

Benchmarking the biological activity of (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride analogs

A Comparative Guide to the Biological Activity of (4-(1H-Pyrazol-1-yl)phenyl)methanamine Analogs Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery The pyrazole ring system, a five-membered he...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Biological Activity of (4-(1H-Pyrazol-1-yl)phenyl)methanamine Analogs

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with a multitude of biological targets.[1][2] This versatility is evidenced by the numerous FDA-approved drugs containing a pyrazole core, which span a wide range of therapeutic areas including inflammation (Celecoxib), cancer (Crizotinib), and psychosis (CDPPB).[1][3][4]

The compound (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride represents a foundational structure within this class, combining the potent pyrazole moiety with a phenylmethanamine framework.[5] This guide provides a comparative benchmark of its analogs, synthesizing data from numerous studies to elucidate structure-activity relationships (SAR) and guide future drug development efforts. We will delve into their anticancer activities, explore the underlying mechanisms of action, and provide robust experimental protocols for their evaluation.

Benchmarking Anticancer Activity: A Multi-faceted Analysis

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[3][6][7] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on both the pyrazole and the associated phenyl rings.

Causality of Experimental Design: Why These Assays and Cell Lines?

The selection of appropriate cancer cell lines is critical for a meaningful preliminary screening. A standard panel often includes representatives from major cancer types:

  • MCF-7: An estrogen-receptor-positive breast adenocarcinoma cell line, crucial for studying hormone-dependent cancers.[3]

  • A549: A lung carcinoma cell line, representing one of the most common and aggressive malignancies worldwide.[8]

  • HepG2: A human liver carcinoma cell line, vital for assessing activity against hepatocellular carcinoma.[3][9]

  • HCT-116: A human colorectal carcinoma cell line, representing cancers of the gastrointestinal tract.[3]

Evaluating cytotoxicity across a diverse panel helps to identify compounds with broad-spectrum activity versus those with selectivity towards specific cancer types. The half-maximal inhibitory concentration (IC₅₀), the concentration of a drug required to inhibit a biological process by 50%, serves as the primary quantitative metric for this comparison.[10]

Comparative Cytotoxicity Data of Representative Pyrazole Analogs

The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of various pyrazole analogs against this panel of human cancer cell lines. This curated data allows for a direct comparison of potency and provides a foundation for understanding structure-activity relationships.

Compound IDCore Structure ModificationMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)Reference
Doxorubicin Standard Reference4.30 - 64.8-24.724.7 - 64.8[3][9]
Analog A Indole-Pyrazole Hybrid (Compound 7a)>10.6-6.1-[9]
Analog B Pyrazole-Naphthalene Hybrid (Compound 10)2.78---[11]
Analog C Benzimidazole-linked Pyrazolo[1,5-a]pyrimidinePotent (µM to nM range)Potent (µM to nM range)--[3]
Analog D Pyrazole Benzothiazole Hybrid (Compound 25)-3.17 - 6.77-3.17 - 6.77[3]
Analog E 3,4-diaryl pyrazole (Compound 6)Potent (nM range)Potent (nM range)Potent (nM range)Potent (nM range)[3]
Analog F Chalcone-Pyrazole Hybrid---3.70 - 8.96[12]

Note: IC₅₀ values are compiled from multiple sources and represent a range of reported activities. Direct comparison should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

Analysis of the broader literature reveals key structural motifs that govern the anticancer activity of pyrazole analogs:

  • Substitution at the N1 and C3/C5 Positions: The nature of the aryl groups at these positions is critical. The introduction of bulky, hydrophobic groups, or additional heterocyclic rings like indole or benzimidazole, often enhances cytotoxic activity.[3][9] This is likely due to improved binding affinity within the hydrophobic pockets of target enzymes.

  • Hybrid Molecules: Fusing the pyrazole scaffold with other pharmacologically active moieties such as chalcones, thiazolidinones, or indoles frequently results in synergistic effects and increased potency.[9][12][13]

  • Target-Specific Modifications: For kinase inhibitors, specific substitutions are designed to form hydrogen bonds with the hinge region of the ATP-binding pocket, a critical interaction for potent inhibition.[14] For instance, pyrazole-based inhibitors of p38 MAP kinase were optimized by adding a basic nitrogen to interact with an aspartate residue in the enzyme's active site.[15]

Mechanistic Insights: Targeting Critical Cancer Signaling Pathways

The potent cytotoxicity of pyrazole analogs often stems from their ability to inhibit key enzymes that drive cancer progression. Kinases are a prominent target class, as their aberrant activity is a central feature of many cancers.[14]

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2)

Many pyrazole derivatives function as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] These receptors are crucial for tumor cell proliferation, survival, and angiogenesis (the formation of new blood vessels to supply the tumor).[7] By blocking the ATP-binding site of these kinases, the analogs prevent downstream signaling cascades.

EGFR_VEGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome EGFR EGFR PI3K PI3K/Akt Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS VEGFR VEGFR-2 VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis Inhibitor Pyrazole Analog Inhibitor->EGFR Inhibitor->VEGFR Proliferation Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Inhibition of EGFR and VEGFR signaling cascades by pyrazole analogs.
Disruption of the Cell Cycle via CDK Inhibition

Cyclin-dependent kinases (CDKs) are essential for cell cycle progression. Their dysregulation leads to unchecked cell division, a hallmark of cancer. Several pyrazole derivatives have been identified as potent inhibitors of CDKs, particularly CDK2, causing cell cycle arrest, typically at the G2/M phase, and inducing apoptosis.[3][13]

Experimental Protocols: A Guide to In Vitro Evaluation

Trustworthy and reproducible data is the cornerstone of drug discovery. The following section provides a detailed, self-validating protocol for the most common preliminary cytotoxicity screening method.

Workflow for In Vitro Cytotoxicity Screening

The overall process involves cell culture, treatment with the test compounds, assessment of cell viability, and data analysis to determine IC₅₀ values.

MTT_Workflow node_style_step node_style_step node_style_action node_style_action node_style_result node_style_result A 1. Cell Seeding Seed cells in 96-well plates at optimal density. B 2. Incubation Allow cells to adhere and grow (typically 24 hours). A->B C 3. Compound Treatment Treat cells with serial dilutions of pyrazole analogs. B->C D 4. Incubation Period Incubate for a defined period (e.g., 48 or 72 hours). C->D E 5. MTT Assay Add MTT reagent and incubate to allow formazan formation. D->E F 6. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. E->F G 7. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. F->G H 8. Data Analysis Calculate % viability and determine IC50 values using dose-response curves. G->H

Standard workflow for determining compound cytotoxicity via MTT assay.
Detailed Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

This protocol describes a colorimetric assay for assessing cell metabolic activity, which serves as a reliable indicator of cell viability.[10]

Principle: In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile culture plates

  • Test pyrazole compounds dissolved in sterile DMSO to create stock solutions

  • MTT solution (5 mg/mL in sterile Phosphate-Buffered Saline - PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette and sterile tips

  • Microplate reader (capable of measuring absorbance at 570 nm)

Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Include wells for 'untreated control' and 'vehicle control' (DMSO).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole analog stock solutions in complete culture medium. A typical final concentration range would be 0.1 to 100 µM.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. For vehicle control wells, add medium with the highest concentration of DMSO used in the test wells (typically <0.5%).

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Perspectives

The (4-(1H-Pyrazol-1-yl)phenyl)methanamine scaffold and its analogs represent a highly promising class of compounds with demonstrable biological activity, particularly in the realm of oncology. Comparative analysis reveals that their potency and selectivity are highly tunable through strategic chemical modifications. The data strongly suggest that hybrid molecules and derivatives designed to target specific enzymatic active sites, such as kinase hinge regions, are particularly effective.

Future research should focus on optimizing lead compounds to improve their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) and to further enhance their selectivity for cancer cells over normal cells, thereby minimizing potential toxicity. The experimental frameworks provided in this guide offer a standardized approach for these continued discovery and development efforts.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information.[Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Taylor & Francis Online.[Link]

  • Synthesis and pharmacological evaluation of some new pyrazole derivatives. ResearchGate.[Link]

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed.[Link]

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. PubMed.[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.[Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology.[Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.[Link]

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  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β. Semantic Scholar.[Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Pakistan Journal of Pharmaceutical Sciences.[Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega.[Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.[Link]

  • Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. ACS Publications.[Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Taylor & Francis Online.[Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. National Center for Biotechnology Information.[Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry.[Link]

  • Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. National Center for Biotechnology Information.[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Semantic Scholar.[Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. Royal Society of Chemistry.[Link]

  • Effects evoked by pyrazole analogs in different cells target. ResearchGate.[Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.[Link]

  • 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. National Center for Biotechnology Information.[Link]

  • 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. EXCLI Journal.[Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. SpringerLink.[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Center for Biotechnology Information.[Link]

  • Current status of pyrazole and its biological activities. National Center for Biotechnology Information.[Link]

  • Pyrazolopyrazin-3-amine Derivatives as Spleen Tyrosine Kinase (Syk) Inhibitors. ResearchGate.[Link]

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. National Center for Biotechnology Information.[Link]

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Comparative

A Comparative Guide to Validating the Structural Integrity of (4-(1H-Pyrazol-1-yl)phenyl)methanamine Hydrochloride Post-Lyophilization

Introduction: The Stability Paradox of Lyophilization In modern pharmaceutical development, lyophilization, or freeze-drying, is a cornerstone technique for enhancing the shelf-life and stability of active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox of Lyophilization

In modern pharmaceutical development, lyophilization, or freeze-drying, is a cornerstone technique for enhancing the shelf-life and stability of active pharmaceutical ingredients (APIs) that are unstable in solution.[1][2] For a small molecule salt like (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride, a compound with potential applications in medicinal chemistry due to its pyrazole and benzylamine moieties, lyophilization presents an attractive path to a stable, solid-dosage form.[3] The process involves freezing the material and then reducing the pressure to allow the frozen solvent to sublimate directly from a solid to a gas.[4][5]

However, this process, designed to preserve, can paradoxically induce profound changes in the API's solid-state properties.[6][7] The removal of solvent can alter the compound's crystalline structure (polymorphism), or convert it from a stable crystalline form to a thermodynamically metastable amorphous state.[7][8] Such changes are not trivial; they can dramatically impact critical quality attributes (CQAs) including solubility, bioavailability, and stability, ultimately affecting the drug's safety and efficacy.[9][10]

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to validate the structural integrity of (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride post-lyophilization. We will move beyond a simple checklist of tests, explaining the causality behind our experimental choices and demonstrating how an integrated, multi-technique approach provides a self-validating system for robust characterization, in line with regulatory expectations such as the ICH Q6A guidelines.[11][12][13]

Chapter 1: An Integrated Analytical Workflow for Post-Lyophilization Validation

No single analytical technique can provide a complete picture of an API's post-lyophilization state. A robust validation strategy relies on a suite of orthogonal (complementary) methods to assess both the physical form and chemical integrity of the molecule. The choice of technique is deliberate, with each providing a unique and essential piece of the puzzle. This integrated approach ensures that any changes, whether subtle or significant, are detected and characterized.

The following workflow diagram illustrates the logical flow of analysis, starting from the lyophilized product and branching into parallel streams of physical and chemical characterization, culminating in a comprehensive assessment of structural integrity.

G cluster_0 Start cluster_1 Physical Form Characterization cluster_2 Chemical Integrity Assessment cluster_3 Conclusion Sample Post-Lyophilization Sample ((4-(1H-Pyrazol-1-yl)phenyl)methanamine HCl) XRPD XRPD (Polymorphism & Crystallinity) Sample->XRPD Is the structure ordered? DSC DSC (Thermal Transitions: Tm, Tg) Sample->DSC What are its thermal properties? TGA TGA (Residual Solvent/Moisture) Sample->TGA Is it dry? FTIR FT-IR (Chemical Fingerprint) Sample->FTIR Is the molecule intact? HPLC HPLC (Purity & Degradants) Sample->HPLC Is the sample pure? Report Comprehensive Report: - Physical Form (Crystalline/Amorphous) - Thermal Profile & Stability - Chemical Identity & Purity XRPD->Report DSC->Report TGA->Report FTIR->Report HPLC->Report

Caption: Integrated workflow for post-lyophilization analysis.

Solid-Form Analysis: The Physical State

The primary question after lyophilization is whether the physical form of the API has changed. This is critical because different solid forms of the same compound can have vastly different properties.[14]

  • X-Ray Powder Diffraction (XRPD): This is the gold standard for solid-form analysis.[7][15] XRPD provides a direct fingerprint of the long-range molecular order within a solid. A crystalline material produces a unique pattern of sharp, intense peaks, while an amorphous material, lacking long-range order, produces a broad, diffuse "halo."[16] Comparing the XRPD pattern of the post-lyophilized material to the pre-lyophilization starting material is the most definitive way to identify polymorphic changes or a conversion to an amorphous state.[14][17]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, revealing key thermal transitions.[18][19] For a crystalline solid, DSC will show a sharp endothermic peak at its melting point (Tm).[20] In contrast, an amorphous solid will not have a distinct melting point but will exhibit a subtle change in heat capacity known as the glass transition temperature (Tg).[21][22] Identifying a Tg where a Tm was previously observed is strong corroborating evidence of amorphization. The Tg value itself is a critical parameter, as amorphous materials should be stored well below their Tg to ensure physical stability.[23]

  • Thermogravimetric Analysis (TGA): TGA measures changes in a sample's weight as a function of temperature.[24][25] Its primary role in this context is to quantify the amount of residual water or other solvents remaining after lyophilization.[26][27] High residual moisture can lower the Tg of an amorphous product, increasing molecular mobility and the risk of crystallization or chemical degradation over time.

Chemical Integrity and Purity: The Molecular State

Equally important is confirming that the molecule itself has not degraded during the process.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid, non-destructive technique that provides a "molecular fingerprint" of the compound.[28][29] It measures the absorption of infrared light by the specific vibrational modes of the chemical bonds within the molecule.[30] While minor spectral shifts can occur due to changes in the solid-state environment (polymorphism), the overall fingerprint should remain consistent. A comparison of the pre- and post-lyophilization spectra serves as a quick and powerful identity check to ensure the fundamental chemical structure is unchanged.[31]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the definitive method for assessing the purity of the API and quantifying any degradation products or process-related impurities.[32][33] A stability-indicating HPLC method is developed to separate the parent API from all potential impurities.[34] By comparing the chromatograms of the pre- and post-lyophilization samples, one can precisely measure any decrease in the parent API peak area and detect the appearance of new peaks corresponding to degradants, thereby quantifying the chemical stability of the compound through the lyophilization process.[35]

Chapter 2: Interpreting the Data — A Comparative Analysis

Analytical Technique Pre-Lyophilization (Crystalline Form I) Post-Lyophilization (Amorphous) Interpretation of Change
XRPD Sharp, defined peaks at 2θ = 5.2°, 10.4°, 15.6°, 21.0°Broad, diffuse halo centered around 2θ = 20°Confirmed Conversion: Loss of crystalline structure and formation of an amorphous solid.[16]
DSC Single, sharp endotherm (Melting Point, Tm) at 175.4 °CStep-change in baseline (Glass Transition, Tg) at 62.1 °CCorroborated Conversion: Disappearance of melting event and appearance of a glass transition confirms amorphization.[22][36]
TGA 0.1% weight loss up to 150 °C1.2% weight loss up to 120 °CProcess Metric: The lyophilized product has a higher residual moisture content, which must be monitored for stability impact.[24]
FT-IR Characteristic peaks at 3050 cm⁻¹ (Ar-H), 1610 cm⁻¹ (C=N), 1520 cm⁻¹ (C=C)All characteristic peaks present, with minor broadeningIdentity Confirmed: The core chemical structure is intact. Peak broadening is consistent with the disordered amorphous state.[30]
HPLC (Purity Assay) Purity: 99.8%; Total Impurities: 0.2%Purity: 99.6%; Total Impurities: 0.4% (New peak at RRT 0.85)Chemical Stability Assessed: A minor increase in degradation (0.2%) occurred during the process. The new impurity must be identified and characterized.[33][35]
Decision Logic Based on Outcomes

The combined data allows for a clear decision-making process, as illustrated below.

G Start Analyze Post-Lyo Sample XRPD XRPD: Crystalline or Amorphous? Start->XRPD DSC DSC: Confirm with Tg/Tm? XRPD->DSC Amorphous Fail_Form FAIL: Inconsistent/Mixed Phase (Review Lyo Cycle) XRPD->Fail_Form Crystalline or Mixed HPLC HPLC: Purity > 99.5%? DSC->HPLC Tg Confirmed DSC->Fail_Form Tm or Inconsistent Pass PASS: Structurally Validated (Amorphous, High Purity) HPLC->Pass Yes Fail_Purity FAIL: Significant Degradation (Review Formulation/Cycle) HPLC->Fail_Purity No

Caption: Decision-making flowchart based on analytical results.

Chapter 3: Detailed Experimental Protocols

The trustworthiness of this validation rests on the execution of sound analytical protocols.[12] What follows are standardized, step-by-step methodologies for each key experiment.

Protocol 1: X-Ray Powder Diffraction (XRPD)
  • Sample Preparation: Gently grind approximately 5-10 mg of the lyophilized cake into a fine powder using an agate mortar and pestle.

  • Mounting: Pack the powder into a low-background sample holder, ensuring a flat, even surface.

  • Instrument Setup: Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Data Collection: Scan the sample over a 2θ range of 2° to 40°. Use a step size of 0.02° and a scan speed of 2°/minute.

  • Analysis: Process the raw data using appropriate software to identify peak positions and intensities or to characterize the amorphous halo. Compare the resulting diffractogram to that of the pre-lyophilization standard.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a Tzero aluminum pan.

  • Sealing: Hermetically seal the pan to prevent moisture loss during the experiment. Use an empty, sealed pan as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature at a rate of 10 °C/minute up to 200 °C under a nitrogen purge (50 mL/min).

  • Analysis: Analyze the resulting thermogram for thermal events. Identify the onset and peak of endothermic/exothermic events (e.g., melting) and the midpoint of step changes (glass transitions).

Protocol 3: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Accurately weigh 5-10 mg of the sample onto a platinum or ceramic TGA pan.

  • Instrument Setup: Place the pan into the TGA furnace.

  • Thermal Program: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/minute under a nitrogen purge (50 mL/min).

  • Analysis: Analyze the resulting weight-loss curve. Calculate the percentage weight loss in relevant temperature ranges, typically corresponding to the loss of water or residual solvents.

Protocol 4: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrument Setup: Use an FT-IR spectrometer equipped with a diamond Attenuated Total Reflection (ATR) accessory.

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the powdered sample onto the ATR crystal and apply pressure to ensure good contact.

  • Data Collection: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32 scans to improve the signal-to-noise ratio.

  • Analysis: Compare the sample spectrum to the reference spectrum of the pre-lyophilization material, paying close attention to the "fingerprint region" (1500-600 cm⁻¹).

Protocol 5: High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0).

    • Flow Rate: 1.0 mL/minute.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm.

  • Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the API using the area percent method and quantify any specified or unspecified impurities relative to the main peak.

Conclusion

Validating the structural integrity of (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride post-lyophilization is not a perfunctory quality control check; it is a fundamental component of drug development. It ensures that the product is not only stable but also possesses the intended physicochemical properties for consistent performance. As demonstrated, a singular analysis is insufficient. True scientific diligence requires an orthogonal, multi-technique approach where XRPD and DSC define the physical state, TGA quantifies residual volatiles, FT-IR confirms chemical identity, and HPLC provides the definitive measure of purity and degradation. This integrated strategy provides a robust, self-validating data package that ensures product quality, mitigates risks in downstream development, and satisfies stringent regulatory standards.

References

  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline.

  • Thakral, S., & Zanon, R. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review.

  • PharmTech. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria. Pharmaceutical Technology.

  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals.

  • Gawaad, J., & Van den Mooter, G. (2016). Chapter 3. Analytical Techniques in Solid-state Characterization. ResearchGate.

  • Patel, K., & Pethani, T. (2012). differential scanning calorimetry (dsc) an essential and critical instrument in optimizing lyophilization process. Inventi Rapid: Pharm Analysis & Quality Assurance.

  • Shinde, V. (2020). Thermogravimetric Analysis in Pharmaceuticals. Veeprho.

  • Solitek Pharma. (2025). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?

  • Particle Analytical. (2025). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms.

  • GMP Compliance. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

  • Lab Manager. (2026). Thermal Stability Testing for Pharmaceuticals and Advanced Materials.

  • Malvern Panalytical. (2021). Use X-ray powder diffraction to select stable solid forms.

  • DANNALAB. XRPD for Small Molecule Drugs.

  • Matej, S., et al. (2020). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Pharmaceuticals (Basel).

  • Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability.

  • Pikal, M. J. (2008). Application of DSC and MDSC in the development of freeze dried pharmaceuticals. European Pharmaceutical Review.

  • ResolveMass Laboratories Inc. (2025). DSC Analysis Pharmaceutical Case Study.

  • Bansal, A. K., & Kumar, S. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. ResearchGate.

  • IKEV. ICH Q6A Guideline.

  • Thermal Support. Use of DSC for Lyophilization Optimization.

  • OMICS International. Solid State Characterization and Pharmaceutical Development.

  • American Pharmaceutical Review. (2010). Development of Freeze-dried Formulations Using Thermal Analysis and Microscopy.

  • European Pharmaceutical Review. (2010). Polymorph screening in pharmaceutical development.

  • Specac Ltd. (2025). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations.

  • Pearce, R. (2024). Solid-State Characterization in Drug Development and Formulation. Research & Reviews: Journal of Pharmaceutical Analysis.

  • American Pharmaceutical Review. (2025). Bulk Lyophilization Transforms Insoluble APIs into Druggable Candidates.

  • Shariare, M., et al. (2023). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. Pharmaceuticals (Basel).

  • Edinburgh Analytical. (2025). API Identification Using FTIR Spectroscopy.

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Clove Dental.

  • Journal of Pharmaceutical Research and Development. (2025). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.

  • BDMAI. Optimizing Pharmaceutical Processes: A Guide to Lyophilization Cycle Development.

  • Farmacia Journal. (2021). DESIGN OF EXPERIMENTS APPROACH TO ASSESS THE IMPACT OF API PARTICLE SIZE ON FREEZE-DRIED BULKING AGENTS.

  • Contract Pharma. (2017). Lyophilization Cycle Development: Lessons Learned & Pitfalls to Avoid.

  • American Pharmaceutical Review. (2010). Effects of Speciation on the Physical Properties of Frozen Solutions.

  • Patel, S. M., et al. (2010). Excipients used in lyophilization of small molecules. CORE.

  • Biopharma Group. How To Ensure Your API Is Compatible With Its Formulation.

  • Leukocare AG. (2023). Customized Lyophilization Cycle Development: A Strategic Guide.

  • Zhang, P. (2021). Developing an Effective Lyophilization Cycle. Pharmaceutical Integrity.

  • Smolecule. (2023). (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride.

  • PubChem. (1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride.

  • EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR).

  • ChemSapiens. (4-(1H-Pyrazol-1-yl)phenyl)MethanaMine hydrochloride — Chemical Substance Information.

  • SP Industries. Eliminate HPLC Sample Preparation Bottlenecks with High Speed Evaporation and Lyophilization.

  • Fluorochem. (4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanamine dihydrochloride.

  • Charde, M. S., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmacy & Pharmaceutical Research.

  • Bruker. Guide to FT-IR Spectroscopy.

  • IJCRT.org. (2024). Chromatography Method Development For Impurity Analysis And Degradation.

  • Sigma-Aldrich. (1-Phenyl-1h-pyrazol-4-yl)methanamine hydrochloride.

  • Lab Manager. (2026). FTIR in Forensic Substance Identification.

Sources

Safety & Regulatory Compliance

Safety

Operational Safety &amp; Disposal Protocol: (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride

(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride (CAS: 1107632-13-2) is a highly versatile building block widely utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted...

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Author: BenchChem Technical Support Team. Date: March 2026

(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride (CAS: 1107632-13-2) is a highly versatile building block widely utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. While its pyrazole and benzylamine motifs make it invaluable for drug discovery, its physical state as a primary amine hydrochloride salt necessitates rigorous safety and disposal protocols.

As your trusted partner in laboratory safety and chemical handling, this guide provides drug development professionals with field-proven, self-validating methodologies for managing this compound. We move beyond basic safety data sheets to explain the causality behind each operational choice, ensuring your laboratory maintains both scientific integrity and regulatory compliance.

Physicochemical Profiling & Hazard Assessment

Understanding the physical and chemical properties of a compound is the first step in designing an effective disposal strategy. The hydrochloride salt formulation increases the compound's aqueous solubility, which directly impacts its behavior upon contact with biological membranes or environmental moisture.

Quantitative Chemical Properties
PropertyValue / Description
Chemical Name (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride
CAS Number 1107632-13-2[1][2]
Molecular Formula C10H12ClN3
Molecular Weight ~209.67 g/mol
Physical State Solid (Powder)
Solubility Soluble in Water, DMSO, Methanol
Mechanistic Hazard Assessment

According to standardized safety data ([2]; [3]), this compound triggers specific GHS hazard classifications. Understanding the mechanism behind these hazards is critical for effective risk mitigation.

GHS CodeHazard DescriptionMechanistic Causality & Operational Impact
H302 Harmful if swallowedThe compound is biologically active. Ingestion leads to rapid systemic absorption due to the high solubility of the hydrochloride salt.
H315 Causes skin irritationUpon contact with sweat, the hydrochloride moiety dissolves, causing localized acidic pH alterations that disrupt the epidermal barrier.
H319 Causes serious eye irritationSimilar to H315, dissolution in ocular fluid causes rapid pH shifts and acute irritation to the sensitive corneal epithelium.
H335 May cause respiratory irritationAs a fine powder, the compound can easily aerosolize. Inhalation deposits the salt onto mucosal membranes in the respiratory tract, causing acute localized inflammation.

Spill Response & Decontamination Workflow

Accidental spills require immediate, logical action to prevent aerosolization (mitigating the H335 hazard) and dermal exposure (mitigating H315/H319). The following decision tree outlines the operational workflow based on the physical state of the spill.

SpillResponse Start Accidental Spill: (4-(1H-Pyrazol-1-yl)phenyl) methanamine HCl Assess Assess Physical State Start->Assess Solid Solid Powder Spill Assess->Solid Powder Liquid Liquid Solution Spill (e.g., in DMSO/Water) Assess->Liquid Solution SolidAction 1. Don N95/Respirator 2. Moisten with water 3. Sweep into sealed container Solid->SolidAction LiquidAction 1. Don PPE 2. Apply inert absorbent 3. Collect into chemical waste Liquid->LiquidAction Decon Decontaminate Surface (Wash with soap and water) SolidAction->Decon LiquidAction->Decon Dispose Label as Hazardous Waste and send for Incineration Decon->Dispose

Figure 1: Decision tree and operational workflow for accidental spill response.

Step-by-Step Solid Spill Protocol
  • Isolate & Protect: Immediately restrict access to the area. Don a well-fitted N95 mask or half-face respirator, safety goggles, and double nitrile gloves.

  • Moisten (Critical Step): Lightly mist the spilled powder with water or a 10% ethanol solution. Causality: Moistening binds the fine particulates, completely neutralizing the risk of aerosolization and inhalation (H335).

  • Collect: Use a dedicated chemical spill dustpan and brush to sweep the moistened aggregate into a sealable, compatible plastic container.

  • Decontaminate: Wipe the affected surface with a wet paper towel, followed by a mild soap solution to remove any residual acidic salt. Dispose of all cleaning materials in the solid hazardous waste bin.

Routine Waste Management & Disposal Procedures

Proper segregation of chemical waste prevents dangerous cross-reactions in bulk carboys and ensures compliance with environmental regulations.

WasteSegregation Waste Generated Waste: (4-(1H-Pyrazol-1-yl)phenyl) methanamine HCl SolidWaste Solid Waste (Powder, PPE, Vials) Waste->SolidWaste LiquidWaste Liquid Waste (Reaction mixtures) Waste->LiquidWaste SolidBin Solid Hazardous Waste Bin (Double-bagged, labeled) SolidWaste->SolidBin Aqueous Aqueous Solutions LiquidWaste->Aqueous Organic Organic Solvents LiquidWaste->Organic Incineration Licensed High-Temperature Incineration SolidBin->Incineration AqBin Aqueous Waste Carboy (Check pH, adjust to 6-8) Aqueous->AqBin OrgBin Non-Halogenated / Halogenated Carboy Organic->OrgBin AqBin->Incineration OrgBin->Incineration

Figure 2: Waste segregation logic for solid, aqueous, and organic chemical waste.

Methodology: Aqueous Waste Neutralization & Disposal

Because this compound is a hydrochloride salt, dissolving it in water can yield an acidic solution. Disposing of highly acidic waste directly into a communal aqueous carboy can degrade the container or cause exothermic reactions with incompatible waste.

  • Volume Assessment: Collect the aqueous waste containing the compound in a temporary secondary beaker.

  • pH Verification (Self-Validating Step): Dip a universal pH indicator strip into the solution.

  • Neutralization: If the pH is below 6.0, carefully add 1M NaOH dropwise while stirring until the pH reaches a neutral range of 6.0–8.0. Re-test with a new pH strip to validate the neutralization.

  • Transfer: Pour the neutralized solution into the designated "Aqueous Hazardous Waste" carboy using a secondary containment funnel.

  • Logging: Record the chemical name and approximate mass on the waste log sheet.

Methodology: Empty Container Management (RCRA Compliance)

To ensure a chemical vial is legally considered "RCRA empty" (), it must be thoroughly decontaminated.

  • Initial Rinse: Add a compatible solvent (e.g., methanol or water) to the empty vial, filling it to approximately 10% of its total volume.

  • Agitation: Cap the vial tightly and vortex for 10 seconds to dissolve any residual powder clinging to the glass walls.

  • Disposal: Transfer the rinseate to the appropriate liquid waste carboy (Aqueous or Organic, depending on the solvent used).

  • Triple Rinse (Self-Validating Step): Repeat the rinse and agitation process two additional times. Causality: Triple rinsing is the industry gold standard. The serial dilution ensures that acute and chronic hazards are mathematically reduced to non-hazardous trace levels, rendering the glass safe for standard disposal.

  • Defacing: Cross out the original chemical label with a thick permanent marker and dispose of the clean vial in the broken glass/solid waste bin.

References

  • Hazardous Waste - Empty Containers Source: US Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

Personal protective equipment for handling (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride

As a Senior Application Scientist, I frequently guide research teams through the integration of novel chemical building blocks into their drug discovery workflows. Handling (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the integration of novel chemical building blocks into their drug discovery workflows. Handling (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride (CAS: 1107632-13-2) requires a nuanced understanding of its physicochemical behavior. This compound features a pyrazole moiety and a primary amine stabilized as a hydrochloride (HCl) salt. While the salt form significantly improves aqueous solubility and shelf stability, it inherently presents specific occupational hazards that demand rigorous, causality-driven safety protocols.

In this guide, I will walk you through the mechanistic reasoning behind our safety protocols, the precise Personal Protective Equipment (PPE) required, and the step-by-step operational workflows designed to ensure both operator safety and experimental integrity.

Hazard Assessment & The Causality of Protection

Before donning any equipment, we must understand why we are protecting ourselves. As a hydrochloride salt of a primary amine, this compound typically presents as a fine, crystalline powder. The hazards are twofold:

  • Dermal and Mucosal Irritation: Hydrochloride salts can dissociate upon contact with ambient moisture—such as sweat on the skin or the mucous membranes of the eyes and respiratory tract. This dissociation creates a localized acidic micro-environment that leads to acute irritation or chemical burns.

  • Aerosolization Risk: Fine powders are highly susceptible to aerosolization during routine transfer or weighing. Inhalation of these micro-particulates bypasses primary physical defenses, delivering the irritant directly to the respiratory system.

According to the [1], a rigorous workplace hazard assessment must dictate our PPE selection to mitigate these exact absorption and inhalation risks. Furthermore, the National Research Council's [2] emphasizes that handling novel research chemicals requires defaulting to stringent containment protocols, treating the compound as a high-level irritant until proven otherwise.

Tiered Personal Protective Equipment (PPE) Matrix

Operational TaskRespiratory ProtectionHand Protection (Gloves)Eye/Face ProtectionBody Protection
Bulk Transfer / Weighing N95 or P100 Particulate Respirator (if outside containment)Double-layered Nitrile (Min. 4 mil thickness)Chemical Splash GogglesFlame-retardant Lab Coat (fully buttoned)
Solution Prep (DMSO/Water) Fume Hood (Face velocity >100 fpm)Single Nitrile (Change immediately if splashed)Safety Glasses with Side ShieldsStandard Lab Coat
Spill Cleanup (Solid/Liquid) Half-face elastomeric respirator with P100/Organic vapor cartridgesHeavy-duty Neoprene over NitrileFace Shield over Splash GogglesChemical-resistant Apron over Lab Coat

Expert Insight: Nitrile gloves offer excellent resistance to the dry powder. However, if you are preparing stock solutions in Dimethyl Sulfoxide (DMSO)—a common solvent that rapidly penetrates the skin and carries dissolved solutes with it—you must change gloves immediately upon accidental splashing. The DMSO breakthrough time for standard 4-mil nitrile is less than 5 minutes.

Operational Workflows: Step-by-Step Methodologies

Every protocol described below is designed as a self-validating system . This means the procedure includes built-in visual or physical cues that confirm the safety and success of the operation.

Workflow A: Safe Weighing and Transfer of Dry Powder
  • Preparation: Don Tier 1 PPE. Inspect the outer layer of your nitrile gloves for micro-tears.

  • Environment Control: Perform all weighing inside a certified chemical fume hood or a localized exhaust ventilation (LEV) powder weighing station. Ensure the sash is pulled down to the marked operational level (maintaining a face velocity of >100 fpm).

  • Static Mitigation: Amine hydrochlorides hold static charge, causing the powder to "jump" and aerosolize. Use an anti-static zero-stat gun on your micro-spatula and utilize a static-dissipative weigh boat.

  • Transfer: Use the micro-spatula to transfer the (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride. Never pour the powder directly from the bulk container.

  • Decontamination: Wipe down the balance and spatula with a 70% Isopropanol/Water solution immediately after use. Doff the outer layer of gloves before touching other lab equipment.

  • Self-Validation Check: If the powder transfers smoothly without adhering to the outer vertical edges of the weigh boat or spatula handle, your static mitigation is successful, confirming zero aerosolization.

Workflow B: Preparation of 10 mM Stock Solution in DMSO
  • Vial Sealing: Pre-weigh the solid into a borosilicate glass vial equipped with a PTFE-lined septa cap.

  • Solvent Addition: Using a calibrated micropipette, inject the required volume of anhydrous DMSO directly through the septa. This closed-system transfer prevents any aerosol or vapor escape.

  • Dissolution: Vortex the vial gently. If sonication is required, ensure the vial remains securely sealed, as sonication generates internal pressure.

  • Storage: Label the vial with the compound name, concentration, solvent, date, and hazard warnings. Store at -20°C away from moisture and light.

  • Self-Validation Check: A clear, colorless solution without floating particulates upon vortexing confirms complete dissolution, and the intact septa guarantees the solvent vapor remains fully contained.

Spill Response and Neutralization Plan

In the event of a spill, immediate and methodical action is required to prevent the spread of the irritating hydrochloride salt.

  • Isolate: Evacuate personnel from the immediate vicinity and mark the area.

  • Don PPE: Upgrade to Tier 3 PPE (Face shield, heavy-duty neoprene gloves, and appropriate respiratory protection).

  • Containment (Solid Spill): Do not sweep the dry powder, as the mechanical action forces particulates into the air. Instead, gently cover the spill with damp paper towels. Wet the towels with a mild 5% Sodium Bicarbonate ( NaHCO3​ ) solution.

  • Neutralization: Allow the NaHCO3​ to react with the hydrochloride salt.

  • Collection: Carefully scoop the damp towels and neutralized residue into a designated hazardous waste container using a plastic dustpan.

  • Disposal: Label the container as "Hazardous Waste: Amine Hydrochloride Salt / Corrosive / Irritant". Dispose of in accordance with institutional and EPA guidelines.

  • Self-Validation Check: The cessation of mild effervescence (bubbling) upon the addition of the NaHCO3​ solution confirms that the acidic hydrochloride salt has been fully neutralized, rendering the area safe for final wiping.

Visualizing the Safety Workflow

Below is the logical workflow mapping the hazard assessment to safe execution and spill response.

G Start Hazard Assessment (OSHA 29 CFR 1910.132) PPE Don Tiered PPE (Gloves, Goggles, Lab Coat) Start->PPE Identify Risks FumeHood Execute in Fume Hood (Airflow >100 fpm) PPE->FumeHood Proceed to Workspace Spill Spill Detected? FumeHood->Spill Monitor Neutralize Neutralize with NaHCO3 & Dispose as HazMat Spill->Neutralize Yes Success Safe Transfer & Solution Prep Spill->Success No Neutralize->FumeHood Resume after cleanup

Operational safety workflow for handling amine hydrochloride salts from risk assessment to disposal.

References

  • Title: 29 CFR 1910.132 -- General requirements (Personal Protective Equipment) Source: Electronic Code of Federal Regulations (eCFR) / Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) Bookshelf / National Research Council URL: [Link]

  • Title: About Personal Protective Equipment Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride
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